2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
Description
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Properties
IUPAC Name |
2-bromo-4-chloro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVVBYKBHDBUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)Cl)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide (CAS 1255099-63-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a key chemical intermediate. Structured from the perspective of a Senior Application Scientist, this document delves into its chemical identity, a validated synthetic pathway with mechanistic insights, expected analytical characteristics, and its role in the landscape of pharmaceutical development.
Compound Identity and Physicochemical Properties
This compound is a substituted Weinreb amide, a class of compounds highly valued in organic synthesis for their controlled reactivity towards nucleophiles. Its unique structure, featuring a di-halogenated phenyl ring, makes it a strategic building block for introducing this specific motif into more complex molecules.
| Property | Value | Source |
| CAS Number | 1255099-63-8 | [1] |
| Molecular Formula | C₉H₉BrClNO₂ | [1] |
| Molecular Weight | 278.53 g/mol | [1] |
| Purity Specification | Typically ≥98.5% | [2] |
| Appearance | Expected to be a solid | General knowledge |
| Storage | Sealed in a dry place at room temperature | [1] |
Strategic Synthesis: The Weinreb Amide Approach
The synthesis of this compound is most effectively achieved through the formation of a Weinreb amide from its corresponding carboxylic acid, 2-Bromo-4-chlorobenzoic acid. This two-step process is a cornerstone of modern organic synthesis due to its high efficiency and the stability of the resulting amide, which prevents over-addition of organometallic reagents in subsequent reactions[3].
The overall synthetic transformation is as follows:
Caption: Synthetic pathway to the target molecule.
Mechanistic Considerations
The conversion of a carboxylic acid to a Weinreb amide proceeds through two key stages:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion[2][4]. The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent collapse of the intermediate to form the acyl chloride.
-
Amide Formation: The resulting 2-bromo-4-chlorobenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (like pyridine or triethylamine) to neutralize the HCl generated[5][6]. The nitrogen of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is a classic nucleophilic acyl substitution reaction.
Detailed Experimental Protocol
This protocol is a robust, field-proven methodology derived from standard procedures for Weinreb amide synthesis[4][5][6].
Step 1: Synthesis of 2-Bromo-4-chlorobenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-4-chlorobenzoic acid (1.0 eq).
-
Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq)[7].
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by the dissolution of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This crude 2-Bromo-4-chlorobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-Bromo-4-chlorobenzoyl chloride from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 eq) and a suitable base (e.g., pyridine or triethylamine, 2.5-3.0 eq) in the same anhydrous solvent.
-
Cool the hydroxylamine solution to 0 °C in an ice bath.
-
Slowly add the solution of 2-Bromo-4-chlorobenzoyl chloride to the cooled hydroxylamine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Analytical Characterization
While specific experimental data for this compound is not widely published, the following analytical profile can be predicted based on its structure and data from analogous compounds.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methoxy protons, and the N-methyl protons. The aromatic region will display a complex splitting pattern due to the bromine and chlorine substituents. The methoxy and methyl groups will likely appear as singlets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the carbonyl carbon, the aromatic carbons (with varying chemical shifts due to the halogen substituents), and the N-methoxy and N-methyl carbons.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹[8].
-
MS (Mass Spectrometry): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom[9][10]. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with specific intensity ratios due to the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Applications in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry[11][12]. Its utility stems from the stable yet reactive nature of the Weinreb amide functionality.
Caption: Role as a versatile chemical intermediate.
The primary application is in the synthesis of ketones. The Weinreb amide reacts with one equivalent of a Grignard reagent or an organolithium reagent to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol[3][6]. This controlled reactivity is crucial for building complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).
Furthermore, the Weinreb amide can be reduced to the corresponding aldehyde using mild reducing agents like lithium aluminum hydride (LiAlH₄) at low temperatures[5]. The resulting 2-bromo-4-chlorobenzaldehyde is also a valuable building block in medicinal chemistry.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319)[1].
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[3].
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray[13].
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place[1].
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound is a strategically important intermediate in organic synthesis, particularly for the pharmaceutical industry. Its preparation via the Weinreb amide synthesis from 2-Bromo-4-chlorobenzoic acid is a reliable and high-yielding process. The unique stability and reactivity of this compound allow for the controlled formation of ketones and aldehydes, which are key functional groups in a vast array of biologically active molecules. This technical guide provides the foundational knowledge for the synthesis, characterization, and application of this versatile chemical building block.
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A Technical Guide to the Structure Elucidation of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the complete structure elucidation of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a substituted Weinreb amide. N-methoxy-N-methylamides (Weinreb amides) are pivotal intermediates in modern organic synthesis, valued for their ability to react with organometallic reagents to form ketones without the common problem of over-addition.[1][2] Given their role in the synthesis of complex molecules, particularly in pharmaceutical and fine chemical development, rigorous confirmation of their structure is a critical component of quality control and process validation.[3] This document outlines a systematic workflow employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to unequivocally confirm the molecular structure. The causality behind experimental choices and data interpretation is explained, providing a robust, self-validating protocol for researchers, scientists, and drug development professionals.
Introduction: The Significance of Weinreb Amides and Structural Verification
The Weinreb-Nahm amide has become an indispensable tool for organic chemists to facilitate the synthesis of ketones and aldehydes from carboxylic acid derivatives.[1] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group is renowned for its reaction with organolithium or Grignard reagents to form a stable chelated tetrahedral intermediate, which resists collapse and subsequent over-addition until acidic workup.[1] This unique reactivity makes Weinreb amides superior precursors in syntheses where precise control over nucleophilic addition is required.[1][2]
The target molecule, this compound, is a halogenated derivative, likely synthesized from 2-Bromo-4-chlorobenzoic acid.[3][4] The presence of bromine and chlorine atoms introduces specific isotopic signatures and electronic effects that are key to its characterization. Verifying the precise regiochemistry of the halogen substituents on the aromatic ring and confirming the integrity of the N-methoxy-N-methylamide group is paramount. This guide presents a logical, synergistic workflow to achieve this confirmation.
Strategic Elucidation Workflow
The structure elucidation of a novel or specialized compound like this compound relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry is the first critical step, providing the molecular weight and, crucially, confirming the presence of the halogen atoms through their distinct isotopic patterns.
Experimental Protocol (Electron Ionization - MS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a GC inlet.
-
Ionization: Utilize a standard electron ionization (EI) source at 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
Expected Data and Interpretation
The molecular formula C₉H₉BrClNO₂ has a calculated molecular weight that depends on the specific isotopes of bromine and chlorine.
-
Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[5][6]
-
Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[5]
This combination results in a characteristic cluster of peaks for the molecular ion (M⁺). The most intense signals will be:
-
M⁺: The peak corresponding to the lightest isotopes (C₉H₉⁷⁹Br³⁵ClNO₂).
-
M+2: A peak two mass units higher, resulting from the presence of either ⁸¹Br or ³⁷Cl. This peak will be very intense due to the high abundance of both heavy isotopes.
-
M+4: A peak four mass units higher, from the combination of ⁸¹Br and ³⁷Cl.
The relative intensities of this M⁺, M+2, and M+4 cluster provide a definitive signature for the presence of one bromine and one chlorine atom in the molecule.[7]
| Ion | Isotopic Composition | Expected m/z | Expected Relative Intensity |
| M⁺ | C₉H₉⁷⁹Br³⁵ClNO₂ | 277.96 | ~77% |
| M+2 | C₉H₉⁸¹Br³⁵ClNO₂ / C₉H₉⁷⁹Br³⁷ClNO₂ | 279.96 | 100% (Base Peak) |
| M+4 | C₉H₉⁸¹Br³⁷ClNO₂ | 281.96 | ~24% |
| Caption: Predicted isotopic pattern for the molecular ion. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule, most notably the characteristic carbonyl (C=O) stretch of the Weinreb amide.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.
Expected Data and Interpretation
The IR spectrum will provide clear evidence for the amide functionality and the carbon-halogen bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
| Amide C=O Stretch (Weinreb) | 1660 - 1680 | Confirms the presence of the N-methoxy-N-methylamide group. This frequency is slightly lower than esters but typical for tertiary amides.[8] |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands indicating the presence of the benzene ring. |
| C-N Stretch | 1150 - 1250 | Supports the presence of the amide structure. |
| C-Cl Stretch | 700 - 800 | Indicates the presence of the chloro-substituent. |
| C-Br Stretch | 500 - 650 | Indicates the presence of the bromo-substituent. |
| Caption: Key diagnostic IR absorption bands. |
The absence of N-H stretching bands (typically 3100-3500 cm⁻¹) is crucial, as it confirms the tertiary nature of the amide, consistent with the N-methoxy-N-methyl structure.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the connectivity of atoms. ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon framework.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition (¹H NMR): Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Data Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Expected Data and Interpretation: ¹H NMR
The ¹H NMR spectrum will show distinct signals for the aromatic protons and the N-methoxy and N-methyl groups.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (H-6) | 7.6 - 7.8 | Doublet (d) | 1H | Ortho to the electron-withdrawing carbonyl group. |
| Aromatic H (H-5) | 7.4 - 7.6 | Doublet of Doublets (dd) | 1H | Coupled to both H-6 and H-3. |
| Aromatic H (H-3) | 7.2 - 7.4 | Doublet (d) | 1H | Ortho to the bromine atom. |
| N-OCH₃ | 3.5 - 3.8 | Singlet (s) | 3H | Characteristic region for N-methoxy protons. |
| N-CH₃ | 3.2 - 3.5 | Singlet (s) | 3H | Characteristic region for N-methyl protons. |
| Caption: Predicted ¹H NMR data (in CDCl₃). |
The splitting pattern of the aromatic protons is diagnostic for a 1,2,4-trisubstituted benzene ring.[10] The electron-withdrawing nature of the carbonyl, bromine, and chlorine substituents will deshield the aromatic protons, shifting them downfield into the 7.2-7.8 ppm range.[11]
Expected Data and Interpretation: ¹³C NMR
The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Amide) | 165 - 170 | Typical chemical shift for an amide carbonyl carbon. |
| C-1 (Aromatic, C-CO) | 135 - 140 | Quaternary carbon attached to the carbonyl group. |
| C-4 (Aromatic, C-Cl) | 132 - 137 | Deshielded by the attached chlorine atom. |
| C-6 (Aromatic, C-H) | 130 - 134 | Aromatic CH carbon. |
| C-5 (Aromatic, C-H) | 128 - 132 | Aromatic CH carbon. |
| C-3 (Aromatic, C-H) | 125 - 130 | Aromatic CH carbon. |
| C-2 (Aromatic, C-Br) | 118 - 123 | Shielded by the "heavy atom effect" of bromine. |
| N-OCH₃ | 60 - 65 | Characteristic shift for the methoxy carbon. |
| N-CH₃ | 35 - 40 | Characteristic shift for the N-methyl carbon. |
| Caption: Predicted ¹³C NMR data (in CDCl₃). |
2D NMR for Unambiguous Assignment
To definitively link the proton and carbon signals and confirm connectivity, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Caption: Key expected HMBC correlations for aromatic protons.
-
An HSQC experiment would show direct one-bond correlations between H-3/C-3, H-5/C-5, and H-6/C-6.
-
An HMBC experiment would reveal long-range (2-3 bond) couplings. For instance, the proton at H-6 should show a correlation to the carbonyl carbon (C=O), confirming its position ortho to the amide group.
Conclusion: A Convergent Structural Proof
The structure of this compound is unequivocally confirmed by the synergistic interpretation of data from mass spectrometry, IR spectroscopy, and NMR spectroscopy.
-
MS confirms the molecular formula (C₉H₉BrClNO₂) and the presence of one bromine and one chlorine atom via the characteristic M⁺/M+2/M+4 isotopic cluster.
-
IR spectroscopy verifies the presence of the key Weinreb amide carbonyl group (~1670 cm⁻¹) and the absence of N-H bonds.
-
¹H and ¹³C NMR establish the carbon-hydrogen framework, confirming the 1,2,4-trisubstitution pattern on the aromatic ring and the presence of the N-methoxy and N-methyl groups. 2D NMR experiments provide the final, unambiguous proof of connectivity.
This systematic, multi-technique approach ensures the highest level of scientific integrity, providing a trustworthy and authoritative method for the complete structure elucidation of this and related synthetic intermediates.
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synthesis pathway of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
Abstract
This guide provides a comprehensive overview of the synthetic pathway for this compound, a specialized Weinreb-Nahm amide. Weinreb amides are exceptionally valuable intermediates in organic synthesis, renowned for their ability to react with organometallic reagents to produce ketones and aldehydes without the common issue of over-addition.[1][2][3] This document details the strategic synthesis starting from commercially available precursors, focusing on robust and scalable methodologies suitable for research and drug development professionals. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are thoroughly discussed to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis of the target molecule, this compound (a Weinreb amide), logically disconnects at the amide bond. This approach identifies the two primary synthons: an activated form of 2-bromo-4-chlorobenzoic acid and N,O-dimethylhydroxylamine.
Caption: Retrosynthetic pathway for the target molecule.
The overarching synthetic strategy involves two core stages:
-
Synthesis of the Carboxylic Acid Precursor: Preparation of 2-bromo-4-chlorobenzoic acid from a suitable starting material. A reliable method is the Sandmeyer reaction on 2-amino-4-chlorobenzoic acid.[4]
-
Weinreb Amide Formation: Coupling of 2-bromo-4-chlorobenzoic acid with N,O-dimethylhydroxylamine hydrochloride.[5][6] This can be achieved via a two-step acid chloride route or a more efficient one-pot direct coupling method.
Stage 1: Synthesis of 2-Bromo-4-chlorobenzoic Acid
The synthesis of the key carboxylic acid intermediate is reliably accomplished via a Sandmeyer reaction. This classic transformation converts an aromatic amine into a bromo-substituted aromatic ring through a diazonium salt intermediate.
Reaction Principle
The primary amine on 2-amino-4-chlorobenzoic acid is diazotized using sodium nitrite in the presence of a strong acid (hydrobromic acid). The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide atom.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: In a reaction vessel equipped for cooling and stirring, suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in 48% hydrobromic acid. Cool the mixture to 0°C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5°C.
-
Stir the resulting mixture at 0°C for 1-2 hours to ensure complete formation of the diazonium salt.
-
Substitution: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in water.
-
Add the diazonium salt solution dropwise to the copper bromide solution. Vigorous nitrogen evolution will be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.
-
Work-up and Purification: Extract the product from the aqueous mixture using a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-Bromo-4-chlorobenzoic acid.[4]
Stage 2: Synthesis of this compound
This stage focuses on the formation of the Weinreb amide. Two highly effective protocols are presented: the traditional acid chloride method and a modern one-pot coupling method.
Pathway A: Acid Chloride Method
This robust, two-step method involves first activating the carboxylic acid by converting it to a highly reactive acyl chloride, followed by reaction with N,O-dimethylhydroxylamine.
The carboxylic acid is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[7]
Experimental Protocol:
-
To a flask containing 2-bromo-4-chlorobenzoic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (typically around 70-80°C) for 2-4 hours, monitoring the reaction by observing the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-bromo-4-chlorobenzoyl chloride is often a yellow solid or oil and can be used in the next step without further purification.[7][8]
The acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl generated during the reaction.
Experimental Protocol:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C and add a non-nucleophilic base, such as triethylamine or pyridine (2.5 eq), to liberate the free amine.
-
Slowly add a solution of 2-bromo-4-chlorobenzoyl chloride (1.0 eq) in the same solvent to the amine solution, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product. Purification is typically achieved via column chromatography.
Pathway B: One-Pot Direct Coupling Method
Modern coupling agents allow for the direct conversion of carboxylic acids to Weinreb amides in a single step, avoiding the isolation of the moisture-sensitive acyl chloride. A method using phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) is efficient and scalable.[2][9][10]
Reaction Principle: The carboxylic acid reacts with the coupling agent (e.g., POCl₃) and N,O-dimethylhydroxylamine hydrochloride in the presence of a base. This in-situ activation of the carboxylic acid facilitates nucleophilic attack by the amine, forming the amide bond directly.[2]
Experimental Protocol:
-
In a reaction vessel, combine 2-bromo-4-chlorobenzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and a suitable solvent such as dichloromethane or toluene.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or pyridine (3.0 eq), to the mixture.
-
Cool the suspension to 0°C and slowly add the coupling agent, for example, phosphorus oxychloride (POCl₃) (0.5 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours, or until completion is indicated by analytical monitoring.
-
Work-up and Purification: Quench the reaction by carefully adding it to an ice-cold saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and solvent removal, purify the residue by flash column chromatography to obtain the final product, this compound.[2]
Quantitative Data Summary
| Stage | Reactant | Molar Eq. | Reagent | Molar Eq. | Typical Yield |
| 1. Sandmeyer | 2-Amino-4-chlorobenzoic acid | 1.0 | 1. NaNO₂2. CuBr | 1.11.2 | 55-65%[4] |
| 2A. Acid Chloride | 2-Bromo-4-chlorobenzoic acid | 1.0 | 1. SOCl₂2. Me(MeO)NH·HCl / Base | 2.01.2 / 2.5 | 95-98% (Step 1)[7]80-90% (Step 2) |
| 2B. One-Pot | 2-Bromo-4-chlorobenzoic acid | 1.0 | 1. Me(MeO)NH·HCl2. POCl₃ / DIPEA | 1.20.5 / 3.0 | 80-87%[2] |
Overall Synthetic Workflow
Caption: High-level workflow of the complete synthesis.
Safety and Handling
-
Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): These reagents are highly corrosive, toxic, and react violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Hydrobromic Acid (HBr): A strong, corrosive acid. Avoid inhalation of vapors and contact with skin.
-
Sodium Nitrite (NaNO₂): An oxidizing agent that is toxic if ingested.
-
Organic Solvents: Dichloromethane, toluene, and ethyl acetate are flammable and should be handled away from ignition sources.
Conclusion
The synthesis of this compound is a multi-step process that relies on well-established and reliable chemical transformations. The key steps, including the Sandmeyer reaction for the precursor synthesis and the subsequent Weinreb amide formation, can be performed with high efficiency. While the traditional acid chloride method is effective, modern one-pot coupling protocols offer a more streamlined and often higher-yielding alternative suitable for contemporary research and development environments. Careful execution and adherence to safety protocols are paramount for the successful and safe synthesis of this valuable chemical intermediate.
References
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Science of Synthesis. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Thieme, 46, 320-330. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). [Link]
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Al-Ghorbani, M., & Abbas, A. S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 195-209. [Link]
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ChemRxiv. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. [Link]
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Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]
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National Institutes of Health. (n.d.). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 2-Bromo-4-Chlorobenzaldehyde: From Synthesis to Application. [Link]
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PrepChem.com. (n.d.). Preparation of 4-bromobenzoyl chloride. [Link]
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PubChem. (n.d.). 2-Bromo-4-chlorobenzoyl chloride. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]
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Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. [Link]
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A Strategic Guide to Elucidating the Mechanism of Action of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
Executive Summary
2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is a substituted benzamide and a Weinreb amide derivative. While its specific biological activity and mechanism of action (MoA) are not yet characterized in publicly available literature, its structural motifs—a halogenated phenyl ring and an amide core—are common features in a wide array of pharmacologically active compounds. This guide abandons a speculative approach and instead provides a robust, multi-phase experimental roadmap for researchers and drug development professionals to systematically uncover the MoA of this compound. We will proceed from broad phenotypic screening to precise target identification and pathway validation, outlining the causal logic behind each experimental choice.
Introduction and Structural Deconstruction
This compound (CAS 1255099-63-8) is an organic molecule whose potential as a therapeutic agent or research tool remains unexplored[1][2]. Its structure can be deconstructed into two key regions of interest:
-
The Substituted Phenyl Ring: The presence of bromide and chloride on the benzene ring is significant. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. Notably, compounds containing a 4-bromo-2-chlorophenyl group have been associated with antimicrobial and antimalarial activities[3].
-
The N-methoxy-N-methylbenzamide Core: This functional group, also known as a Weinreb amide, is a stable acylating agent often used as an intermediate in chemical synthesis[4]. However, the broader benzamide class is a well-established pharmacophore with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[5]. For instance, certain benzamide series have shown potent activity as inhibitors of Mycobacterium tuberculosis QcrB, a key enzyme in the electron transport chain[6].
Given this structural context, we can formulate several primary hypotheses for the biological action of this molecule, which will guide our experimental strategy.
Primary Hypotheses:
-
The compound possesses antimicrobial (bacterial or fungal) activity , potentially by disrupting cell wall integrity, inhibiting key metabolic enzymes, or interfering with nucleic acid synthesis.
-
The compound exhibits cytotoxic activity against cancer cell lines , possibly through mechanisms like tubulin polymerization inhibition, apoptosis induction, or kinase signaling disruption.
-
The compound acts as a modulator of a specific enzyme or receptor , given the broad activities of the benzamide family.
A Phased Experimental Workflow for MoA Elucidation
A systematic, phased approach is critical to efficiently and accurately determine the MoA of a novel compound. The following workflow is designed to be self-validating, with each phase informing the design of the next.
Phase I: Broad Phenotypic Screening
The initial goal is to cast a wide net to identify any significant, reproducible biological activity. This phase focuses on observing the "what" before investigating the "how."
Protocol 1: Comprehensive Cellular Activity Panel
-
Compound Preparation: Solubilize this compound in DMSO to create a 10 mM stock solution. Prepare serial dilutions for dose-response experiments.
-
Human Cell Line Cytotoxicity Assay:
-
Select a diverse panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous control line (e.g., HEK293 or primary fibroblasts).
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of compound concentrations (e.g., 0.1 µM to 100 µM) for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue). This assay is chosen for its sensitivity and non-destructive nature, allowing for potential downstream multiplexing.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
-
Antimicrobial Susceptibility Testing:
-
Select a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Perform broth microdilution assays according to CLSI standards to determine the Minimum Inhibitory Concentration (MIC).
-
Rationale: This establishes whether the compound has broad-spectrum or selective antimicrobial activity, a key decision point for subsequent experiments.
-
Data Presentation: Phase I Screening Results (Hypothetical)
| Assay Type | Cell Line / Organism | Result (IC50 / MIC in µM) |
| Cytotoxicity | A549 (Lung Cancer) | 5.2 |
| Cytotoxicity | HCT116 (Colon Cancer) | 8.1 |
| Cytotoxicity | HEK293 (Non-cancerous) | > 100 |
| Antimicrobial | S. aureus | > 100 |
| Antimicrobial | E. coli | > 100 |
| Antimicrobial | C. albicans | 12.5 |
Interpretation of Hypothetical Results: The data suggests the compound is selectively cytotoxic to certain cancer cell lines and possesses moderate antifungal activity. The high IC50 in non-cancerous cells indicates a potentially favorable therapeutic window. This narrows our focus for Phase II to anticancer and antifungal MoA.
Diagram: Phase I Experimental Workflow
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An In-depth Technical Guide to 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide: A Strategic Synthetic Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a key chemical intermediate in the synthesis of advanced pharmaceutical agents. While direct biological profiling of this compound is not extensively documented in public literature, its strategic importance lies in its versatile role as a building block for a variety of biologically active molecules. This guide will delve into the chemical properties, synthesis, and, most critically, the application of this compound in the development of high-value therapeutic candidates, including those targeting the central nervous system (CNS) and protein kinases. We will explore the rationale behind its use in specific synthetic transformations and discuss the biological significance of the molecular scaffolds it helps to create.
Introduction: The Unsung Role of the Intermediate
In the landscape of drug discovery and development, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that API is paved with a series of critical chemical intermediates, the unsung heroes that enable the efficient and precise construction of complex molecular architectures. This compound (CAS No. 1255099-63-8) is a prime example of such a pivotal intermediate. Its unique combination of functional groups—a Weinreb amide, a bromine atom, and a chlorine atom on a benzene ring—renders it a highly valuable tool for medicinal chemists.
The Weinreb amide functionality (N-methoxy-N-methylamide) is particularly noteworthy. It serves as a stable and reliable precursor for the synthesis of ketones and aldehydes, avoiding the over-addition often encountered with more reactive organometallic reagents. The presence of two distinct halogen atoms at specific positions on the aromatic ring opens up a rich field of possibilities for regioselective cross-coupling reactions, allowing for the sequential and controlled introduction of different molecular fragments. This guide will illuminate the strategic utility of this compound, providing insights into its application in the synthesis of molecules with significant therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in process development and scale-up.
| Property | Value |
| CAS Number | 1255099-63-8 |
| Molecular Formula | C₉H₉BrClNO₂ |
| Molecular Weight | 278.53 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |
Synthesis and Chemical Reactivity
The synthesis of this compound is typically achieved from commercially available starting materials. A general synthetic approach is outlined below.
General Synthetic Workflow
The synthesis generally involves the formation of the Weinreb amide from the corresponding carboxylic acid or acyl chloride.
Caption: General synthetic workflow for this compound.
Key Chemical Transformations
The true value of this compound lies in its reactivity, which allows for the strategic construction of complex molecules.
The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve high yields and selectivity.
The Weinreb amide is a key functional group that allows for the controlled addition of organometallic reagents to form a ketone. The resulting ketone can then serve as a handle for further chemical modifications.
An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
This technical guide provides a comprehensive analysis of the spectral data for 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a Weinreb amide of significant interest in synthetic organic chemistry. The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and structurally related compounds.
Introduction
This compound (CAS No. 1255099-63-8, Molecular Formula: C₉H₉BrClNO₂) is a versatile synthetic intermediate.[1][2] Its utility stems from the Weinreb amide functionality, which allows for the controlled formation of ketones and aldehydes upon reaction with organometallic reagents.[3] Accurate structural elucidation and purity assessment are paramount for its successful application in multi-step syntheses. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for its characterization.
Molecular Structure and Key Features
The unique reactivity of this compound is dictated by its specific arrangement of functional groups. The electron-withdrawing effects of the bromine and chlorine atoms on the aromatic ring, combined with the N-methoxy-N-methylamide group, create a distinct electronic environment that is reflected in its spectral properties.
Figure 2: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-350).
-
Detection: Use a suitable detector, such as an electron multiplier.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The predicted spectral data and outlined experimental protocols in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate. The interpretation of the spectral data is consistent with the known principles of organic spectroscopy and the established behavior of related benzamide and Weinreb amide structures.
References
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PubChem. N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]
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J-Stage. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [Link]
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ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. [Link]
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The Royal Society of Chemistry. Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. [Link]
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An In-depth Technical Guide to the Solubility of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide is essential for predicting its solubility.
| Property | Value | Source |
| Chemical Formula | C₉H₉BrClNO₂ | - |
| Molecular Weight | 278.53 g/mol | - |
| CAS Number | 1255099-63-8 | - |
The presence of bromine and chlorine atoms, along with the N-methoxy-N-methylamide group, imparts a significant degree of polarity to the molecule. However, the benzene ring provides a nonpolar character. The interplay of these features will govern its solubility in different organic solvents.
Predicted Solubility Profile
The principle of "like dissolves like" is a cornerstone of solubility prediction. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. Based on its structure, we can anticipate the solubility of this compound across a spectrum of organic solvents.
To provide a practical, albeit illustrative, baseline, the following table presents the experimentally determined solubility of the parent compound, benzamide, in a range of common organic solvents.[1] It is crucial to recognize that the substitutions on this compound will alter its solubility profile compared to benzamide. The larger and more halogenated structure is expected to influence its solubility.[2]
| Solvent | Solvent Type | Expected Solubility of this compound | Rationale | Benzamide Solubility (Illustrative)[1] |
| Methanol | Polar Protic | High | The N-methoxy-N-methylamide group can act as a hydrogen bond acceptor, and the polar nature of methanol will facilitate dissolution. | Very Soluble |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capability will promote solubility. | Very Soluble[3] |
| Acetone | Polar Aprotic | High | The polar nature of acetone will effectively solvate the polar regions of the molecule. | Soluble[2] |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Offers a balance of polarity and nonpolar character, likely leading to good solubility. | Soluble |
| Acetonitrile | Polar Aprotic | Moderate | A polar solvent that should be effective in dissolving the compound. | Soluble |
| Dichloromethane | Polar Aprotic | Moderate to High | The polarity of dichloromethane should facilitate the dissolution of the substituted benzamide. | - |
| Chloroform | Polar Aprotic | Moderate to High | Similar to dichloromethane, its polarity is expected to lead to good solubility. | - |
| Toluene | Nonpolar | Low to Moderate | The nonpolar nature of toluene will primarily interact with the benzene ring, but the polar functional groups will limit high solubility. | Slightly Soluble |
| Hexane | Nonpolar | Low | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar functional groups of the molecule, resulting in poor solubility. | Insoluble |
This table provides an educated prediction. Experimental verification is essential.
The Influence of Structural Features on Solubility:
-
Halogenation (Bromo and Chloro Substituents): The presence of bromine and chlorine increases the molecular weight and polarizability of the molecule. This can enhance van der Waals interactions and may increase solubility in moderately polar to nonpolar solvents compared to the unsubstituted parent compound.
-
N-methoxy-N-methylamide Group: This "Weinreb amide" functionality is polar and can act as a hydrogen bond acceptor. This feature is expected to significantly enhance solubility in polar protic and aprotic solvents. The absence of an N-H bond, however, means it cannot act as a hydrogen bond donor, which will influence its interaction with certain solvents.
Caption: Predicted solubility based on molecular features.
Experimental Determination of Solubility
Given the absence of published data, experimental determination is paramount. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended.[2]
Protocol: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This is typically achieved using an orbital shaker or a magnetic stirrer. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the mixture to stand undisturbed to let the excess solid settle.
-
Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vial at a moderate speed to pellet the excess solid.
-
Filtration: Filter the solution through a chemically resistant syringe filter (e.g., PTFE, 0.22 µm) to remove any undissolved particles. Ensure the filter material is compatible with the organic solvent used.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high sensitivity and specificity. A calibration curve must be prepared using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances, this method can be used. A calibration curve is also required.
-
Gravimetric Analysis: A known volume of the saturated solution is transferred to a pre-weighed container, and the solvent is carefully evaporated. The mass of the remaining solid is then determined. This method is less sensitive and requires larger amounts of material.
-
-
-
Calculation:
-
Calculate the solubility from the determined concentration and the dilution factor. The results are typically expressed in units of mg/mL, g/100 mL, or molarity (mol/L).
-
Caption: Shake-flask method for solubility determination.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data is currently unavailable, a reasoned prediction based on its chemical structure and the known solubility of its parent compound, benzamide, suggests good solubility in polar organic solvents and limited solubility in nonpolar solvents. For drug development and other scientific applications, it is imperative that the solubility is determined experimentally. The detailed shake-flask protocol provided herein offers a reliable and widely accepted method for obtaining accurate and reproducible solubility data. This information is fundamental for the rational design of subsequent studies, including formulation development, process chemistry, and in vitro/in vivo testing.
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Ouyang, J., Chen, J., & Zhang, H. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(11), 4849-4857.[4]
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2-Bromo-4-chloro-N-methoxy-N-methylbenzamide safety and handling
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 1255099-63-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes data from analogous compounds and established laboratory safety standards to create a framework for minimizing risk. The guide covers hazard identification, personal protective equipment (PPE), engineering controls, detailed handling protocols, emergency procedures, and disposal considerations. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles.
Compound Profile and Inferred Properties
This compound is a substituted Weinreb amide, a class of reagents valued in organic synthesis for their controlled reactivity with organometallic reagents to form ketones and aldehydes.[1][2] Its structure combines a di-halogenated benzene ring with the N-methoxy-N-methylamide functional group. While a specific, detailed toxicological profile for this exact compound is not widely published, its safety profile can be reliably inferred from its constituent functional groups: the halogenated aromatic core and the Weinreb amide moiety.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1255099-63-8 | [3][4] |
| Molecular Formula | C₉H₉BrClNO₂ | [4] |
| Molecular Weight | 278.53 g/mol | [4] |
| Appearance | Inferred to be a solid at room temperature | General observation of similar small molecules |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water. | Standard chemical principles |
Hazard Identification and Risk Assessment
A formal risk assessment must be conducted before any work with this compound begins.[5][6] The hazards are extrapolated from data on structurally similar chemicals, as direct GHS classification for this specific compound is not consistently available.
Health Hazards
Based on analogues, this compound should be treated as a hazardous substance with the potential for the following effects:
-
Skin Irritation (Category 2): Halogenated aromatic compounds and related benzamides are frequently classified as skin irritants.[7][8][9] Prolonged contact may lead to redness, itching, and dermatitis.
-
Serious Eye Irritation (Category 2): Like most fine organic chemicals, the dust or vapor can cause serious eye irritation upon contact.[7][8][9]
-
Respiratory Tract Irritation (Category 3): Inhalation of dust may irritate the respiratory system, causing coughing and discomfort.[7][8][9]
-
Acute Oral Toxicity (Potential Harmful if Swallowed): The parent Weinreb amide, N-methoxy-N-methylbenzamide, is classified as harmful if swallowed.[9] This compound should be handled with the same precaution.
Physicochemical Hazards
-
Reactivity: Weinreb amides are generally stable under standard laboratory conditions but are designed to react with potent nucleophiles like Grignard reagents and strong reducing agents such as lithium aluminum hydride (LiAlH₄).[10] Such reactions can be exothermic. The compound is likely incompatible with strong acids, bases, and oxidizing agents.
-
Thermal Decomposition: Upon combustion or excessive heating, it may release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen chloride (HCl).[11]
Environmental Hazards
Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life with long-lasting effects.[12][13][14] All waste must be collected and disposed of as hazardous chemical waste to prevent environmental release.[8]
Exposure Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.[15][16] The selection of PPE is a critical step that must be based on a thorough risk assessment of the specific procedure being performed.
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[17]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the workspace.[18]
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this chemical.[19][20]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from splashes and spills.[20][21] |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles.[5] | Required to protect against chemical splashes to the eyes.[21] |
| A face shield should be worn over goggles when there is a significant splash hazard. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Nitrile gloves (minimum). | Provides protection against incidental contact. For prolonged contact or immersion, heavier-duty gloves or double-gloving should be considered. Always check the manufacturer's glove compatibility data. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[21] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. | If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[20] |
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: A decision tree for responding to a chemical spill.
Minor Spill (Contained within a fume hood):
-
Alert others in the immediate area. [17]2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Wipe the area with a cloth dampened with a suitable solvent, and then with soap and water. Place all cleanup materials in the hazardous waste container.
Major Spill (Outside of a fume hood or a large quantity):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and notify your institution's Environmental Health & Safety (EHS) department.
-
Prevent entry into the affected area.
-
If the substance is flammable, turn off ignition sources if it is safe to do so.
Disposal Considerations
All waste materials containing this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous chemical waste. [18]* Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
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The Strategic Utility of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the efficient and controlled synthesis of complex molecular scaffolds is paramount. 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, has emerged as a pivotal building block for the synthesis of polysubstituted benzophenones and related ketones. This guide provides an in-depth analysis of the strategic applications of this reagent, grounded in the principles of the Weinreb-Nahm ketone synthesis. We will explore the rationale behind its use, present detailed synthetic protocols, and contextualize its application within a drug discovery framework, particularly in the development of kinase inhibitors. This document serves as a technical resource for researchers aiming to leverage this versatile intermediate for the construction of novel pharmacologically active agents.
Introduction: The Significance of Controlled Acylation in Medicinal Chemistry
The benzophenone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, anti-inflammatory, and antiviral agents.[1][2] The synthetic challenge, however, often lies in the controlled and selective introduction of various aryl groups onto the carbonyl carbon. Traditional methods, such as Friedel-Crafts acylation, can be limited by regioselectivity issues and harsh reaction conditions.
The advent of the Weinreb-Nahm ketone synthesis in 1981 marked a significant advancement in C-C bond formation.[3] This methodology utilizes N-methoxy-N-methylamides (Weinreb amides) as exceptionally stable and versatile acylating agents. Their reaction with potent organometallic reagents, such as Grignard or organolithium reagents, proceeds via a stable, chelated tetrahedral intermediate, which crucially prevents the common problem of over-addition to form tertiary alcohols.[3][4] This allows for the clean and high-yield synthesis of ketones.
This compound (CAS No. 1255099-63-8) is a strategically designed Weinreb amide that offers multiple points for molecular diversification, making it a valuable tool in the construction of combinatorial libraries for drug screening.[5] The presence of the bromo and chloro substituents on the phenyl ring allows for subsequent cross-coupling reactions, providing a pathway to a wide array of complex, multi-substituted benzophenone derivatives.
Synthesis of the Core Reagent: this compound
The reliable synthesis of the title Weinreb amide is a prerequisite for its application. The most common and efficient method involves the conversion of the corresponding acid chloride with N,O-dimethylhydroxylamine hydrochloride.
Preparation of 2-Bromo-4-chlorobenzoyl chloride
The precursor acid chloride can be prepared from 2-bromo-4-chlorobenzoic acid.
Protocol 1: Synthesis of 2-Bromo-4-chlorobenzoyl chloride
-
Reaction:
-
To a solution of 2-bromo-4-chlorobenzoic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equiv) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.
-
-
Work-up and Purification:
-
After completion, the excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude 2-bromo-4-chlorobenzoyl chloride is typically used in the next step without further purification.
-
Formation of the Weinreb Amide
Protocol 2: Synthesis of this compound
-
Reaction:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C and add a non-nucleophilic base, such as pyridine or triethylamine (2.2 equiv), dropwise.
-
To this mixture, add a solution of the crude 2-bromo-4-chlorobenzoyl chloride (1.0 equiv) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water or a dilute acid solution (e.g., 1 M HCl).
-
Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.
-
Core Application: Synthesis of Substituted Benzophenones via Weinreb-Nahm Ketone Synthesis
The primary utility of this compound lies in its reaction with organometallic reagents to furnish (2-bromo-4-chlorophenyl)(aryl)methanones. This reaction is highly efficient and chemoselective.
Mechanism of the Weinreb-Nahm Ketone Synthesis
The remarkable stability of the Weinreb amide towards over-addition is attributed to the formation of a five-membered chelated intermediate.
Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.
The organometallic reagent adds to the carbonyl group to form a tetrahedral intermediate. The magnesium (or lithium) cation is chelated by both the carbonyl oxygen and the methoxy oxygen, forming a stable five-membered ring. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents a second equivalent of the organometallic reagent from adding, thus avoiding the formation of a tertiary alcohol.[3]
Exemplary Protocol: Synthesis of (2-Bromo-4-chlorophenyl)(4-methoxyphenyl)methanone
This protocol details the synthesis of a specific benzophenone derivative, a common scaffold in kinase inhibitor design.
Protocol 3: Grignard Reaction with this compound
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.5 equiv).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 4-bromoanisole (1.2 equiv) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
The reaction is typically initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
-
Weinreb Ketone Synthesis:
-
In a separate flame-dried flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool this solution to -78 °C (dry ice/acetone bath).
-
Slowly add the freshly prepared Grignard reagent to the solution of the Weinreb amide via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield (2-Bromo-4-chlorophenyl)(4-methoxyphenyl)methanone.
-
Table 1: Representative Data for the Synthesis of (2-Bromo-4-chlorophenyl)(4-methoxyphenyl)methanone
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 4-methoxyphenylmagnesium bromide |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to 0 °C |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.75 (m, 2H), 7.60-7.50 (m, 3H), 6.95 (d, J=8.8 Hz, 2H), 3.90 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 194.5, 163.0, 138.0, 135.0, 132.5, 131.0, 130.0, 129.5, 128.0, 121.0, 114.0, 55.5 |
Advanced Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The (2-bromo-4-chlorophenyl)(aryl)methanone scaffold produced is not merely an endpoint but a versatile platform for further chemical exploration, particularly in the synthesis of kinase inhibitors. Many kinase inhibitors feature a bi-aryl or hetero-aryl structure, and the halogen atoms on the benzophenone product are ideal handles for introducing such diversity through cross-coupling reactions.
Strategic Diversification via Cross-Coupling Reactions
The bromine atom at the 2-position is particularly amenable to Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.
Caption: Drug discovery workflow utilizing the title Weinreb amide.
Protocol 4: Suzuki Coupling of (2-Bromo-4-chlorophenyl)(4-methoxyphenyl)methanone
-
Reaction:
-
In a reaction vessel, combine (2-Bromo-4-chlorophenyl)(4-methoxyphenyl)methanone (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography or recrystallization to obtain the desired bi-aryl benzophenone.
-
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in the modern synthetic chemist's toolbox. Its utility, rooted in the robust and reliable Weinreb-Nahm ketone synthesis, provides a superior route to di-halogenated benzophenones. The strategic placement of two distinct halogen atoms on one of the aryl rings opens up a vast chemical space for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for leveraging this key intermediate in their drug discovery and development programs. As the demand for more complex and diverse chemical matter continues to grow, the importance of such well-defined and versatile building blocks will only increase.
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- Khanum, S. A., et al. (2014). Synthesis of benzophenone-diamide conjugates as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470.
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
Kharas, G. B., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]
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-
Suzhou Health Chemicals Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-chlorobenzoyl chloride. Retrieved from [Link]
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An In-depth Technical Guide to 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a specialized chemical compound, serves as a crucial building block in the synthesis of pharmaceuticals.[1] Its unique structure, featuring a brominated and chlorinated benzene ring coupled with a Weinreb amide functional group, offers significant versatility in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.
The presence of both bromo and chloro substituents on the aromatic ring provides distinct reactivity profiles, allowing for selective chemical modifications.[2] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing complex molecular architectures.[1][3] The Weinreb amide (N-methoxy-N-methylamide) is a highly valued functional group in organic synthesis due to its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[4][5] This controlled reactivity makes it an invaluable tool for the precise construction of active pharmaceutical ingredients (APIs).
This technical guide will delve into the synthetic pathways for preparing this compound, its chemical and physical characteristics, and its utility as a key intermediate in the synthesis of complex organic molecules, particularly within the realm of drug discovery.
Core Properties and Specifications
| Property | Value | Source |
| CAS Number | 1255099-63-8 | [6][7][8][9] |
| Molecular Formula | C₉H₉BrClNO₂ | [1][7][8] |
| Molecular Weight | 278.53 g/mol | [1][8] |
| Appearance | Typically a solid | [10] (by analogy) |
| Purity | Commonly available at ≥97% or ≥98.5% | [1][9] |
| Storage | Room temperature, sealed, and dry conditions are recommended. | [1][11] |
Synthesis and Mechanism
The synthesis of this compound typically involves the formation of a Weinreb amide from a corresponding carboxylic acid or its derivative. Weinreb amides are prized for their stability and selective reactivity.[4][5] The general principle involves the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine.
A common synthetic approach starts from 2-bromo-4-chlorobenzoic acid. The carboxylic acid is first activated, often by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This highly reactive acid chloride is then treated with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to yield the desired this compound.
DOT Diagram: General Synthesis of this compound
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Methodological & Application
Application Notes and Protocols for 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide in Organic Synthesis
Abstract: This document provides a comprehensive guide for the effective utilization of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb-Nahm amide, in modern organic synthesis. The unique structural features of this reagent offer a reliable and selective pathway for the synthesis of key intermediates, particularly substituted benzophenones and benzaldehydes, which are pivotal building blocks in pharmaceutical and materials science research. We present detailed protocols for its application in ketone and aldehyde synthesis, underpinned by mechanistic insights and practical guidance to ensure experimental success.
Introduction: The Strategic Advantage of a Doubly Halogenated Weinreb Amide
This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides. The seminal work of Weinreb and Nahm in 1981 established this functional group as a superior acylating agent.[1] The primary advantage over more reactive acylating agents like acid chlorides or esters is the prevention of over-addition by organometallic reagents.[1][2][3] This is achieved through the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][4]
The subject of this guide, this compound, offers additional strategic advantages due to its halogenated aromatic ring. The bromine and chlorine atoms provide two distinct, orthogonally reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage diversification of complex molecular scaffolds. This makes it an invaluable tool for building libraries of compounds in drug discovery programs.
Mechanistic Cornerstone: Why Weinreb Amides Excel
The remarkable selectivity of Weinreb amides stems from the ability of the N-methoxy group to chelate the metal cation (e.g., Mg²⁺ or Li⁺) of the organometallic reagent after the initial nucleophilic addition. This forms a stable five-membered cyclic intermediate.[1][4] This intermediate is kinetically stable at low temperatures and does not collapse to form a ketone until acidic workup.[1] Consequently, the ketone is not present in the reaction mixture to react with a second equivalent of the highly reactive organometallic nucleophile, thus preventing the formation of tertiary alcohol byproducts.[1]
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Application Notes and Protocols for the Quantification of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a key chemical intermediate in various synthetic pathways. Recognizing the critical need for precise analytical control in research, development, and quality assurance, this document outlines protocols for three robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to ensure high sensitivity, specificity, and reliability, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH)[1][2][3][4]. This guide is intended for researchers, scientists, and drug development professionals requiring validated methods for the quantification of this specific benzamide derivative.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 1255099-63-8) is a substituted benzamide derivative of increasing interest in synthetic chemistry.[5] Its utility as a building block necessitates the development of precise and reliable analytical methods to monitor reaction progress, determine purity, and ensure the quality of starting materials and final products. The structural features of this compound, including the halogenated aromatic ring and the N-methoxy-N-methylamide group, inform the selection of appropriate analytical techniques.
This document provides a multi-faceted approach to the quantification of this compound, leveraging the strengths of different analytical platforms to suit various laboratory capabilities and analytical requirements, from routine quality control to trace-level impurity analysis.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust analytical method.
| Property | Implication for Analysis |
| Structure | The presence of a chromophore (the substituted benzene ring) makes it suitable for UV detection in HPLC.[6] |
| Polarity | As a moderately polar compound, it is well-suited for reversed-phase HPLC.[6] |
| Volatility & Thermal Stability | The compound's volatility and thermal stability will determine its suitability for GC-MS analysis. While many benzamides are amenable to GC analysis, derivatization may sometimes be necessary to improve thermal stability and chromatographic performance.[7] |
| Ionization Potential | The presence of nitrogen and oxygen atoms suggests that the molecule can be readily ionized, making it an excellent candidate for mass spectrometry detection (both GC-MS and LC-MS). |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique for the routine analysis of moderately polar, UV-active compounds, making it an ideal first-line approach for the quantification of this compound.[6][8]
Rationale and Causality
A reversed-phase C18 column is selected due to its versatility and ability to retain and separate compounds of moderate polarity based on their hydrophobicity. The mobile phase, a combination of acetonitrile and water, allows for the elution of the analyte with good peak shape. A photodiode array (PDA) or UV detector is suitable for this analysis due to the strong ultraviolet absorbance of the benzophenone-like core of the molecule.[6]
Experimental Protocol
Instrumentation:
-
HPLC or UHPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Photodiode Array (PDA) or UV detector
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and is compatible with mass spectrometry if transferring the method to LC-MS.[9] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient Program | 50% B to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes. | An initial gradient run helps to determine the optimal elution conditions, which can then be optimized to an isocratic method for faster analysis if desired.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or λmax determined by PDA scan) | Benzamide derivatives typically exhibit strong absorbance in this region.[6] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures compatibility with the mobile phase. |
Sample Preparation Workflow:
Caption: HPLC-UV Sample Preparation and Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.
Rationale and Causality
The suitability of GC-MS is dependent on the thermal stability of this compound. If the compound is not sufficiently volatile or prone to thermal degradation, derivatization may be required.[7] However, many benzamide derivatives can be analyzed directly. A non-polar capillary column, such as a DB-5MS, is a good starting point as it separates compounds primarily based on their boiling points.
Experimental Protocol
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (Electron Ionization - EI)
Chromatographic and MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A robust, general-purpose column for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis | The split mode is suitable for concentrated samples, while splitless is used for higher sensitivity. |
| Oven Temperature Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C | A temperature gradient is necessary to elute the analyte in a reasonable time with good peak shape. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temperature | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 50-550 | Covers the expected molecular ion and fragment ions. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from damaging the MS detector. |
Sample Preparation Workflow:
Caption: GC-MS Sample Preparation and Analysis Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for achieving high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.[10][11][12]
Rationale and Causality
This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. By using Multiple Reaction Monitoring (MRM), we can selectively detect the analyte even in the presence of co-eluting impurities, which is a significant advantage over UV detection.[12] The chromatographic conditions are similar to the HPLC-UV method, ensuring a seamless method transfer.
Experimental Protocol
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC-MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Conditions | Same as HPLC-UV method (Section 3.2) | Provides a good starting point for separation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The N and O atoms in the molecule are expected to protonate readily. |
| Precursor Ion (Q1) | [M+H]⁺ of the analyte | The protonated molecular ion. |
| Product Ions (Q3) | To be determined by infusion of a standard solution | These are characteristic fragment ions of the precursor. |
| MRM Transitions | At least two transitions (one for quantification, one for confirmation) | Enhances the specificity and reliability of the measurement. |
| Dwell Time | 100 ms | A sufficient time to obtain a good signal for each transition. |
| Collision Energy | To be optimized for each transition | The energy required to induce fragmentation. |
| Source Parameters | To be optimized for the specific instrument (e.g., capillary voltage, gas flow) | Maximizes the signal intensity. |
Workflow for Method Development and Analysis:
Caption: LC-MS/MS Method Development and Analysis Workflow.
Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose.[2] The validation should be performed according to ICH guidelines Q2(R2).[1][4]
Summary of Validation Parameters:
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria (ICH Q2(R2))[1][4] |
| Specificity | Peak purity assessment, resolution from known impurities.[8] | Chromatographic separation and unique mass spectrum. | Chromatographic separation and specific MRM transitions. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range.[8][10] | Correlation coefficient (r²) ≥ 0.995 over the concentration range. | Correlation coefficient (r²) ≥ 0.995 over the concentration range. | A linear relationship between concentration and response should be demonstrated across the range of the analytical procedure. |
| Range | 80-120% of the target concentration.[8] | 80-120% of the target concentration. | 80-120% of the target concentration. | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | Mean recovery of 98.0% to 102.0%.[8] | Mean recovery of 95.0% to 105.0%. | Mean recovery of 95.0% to 105.0%. | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% | RSD ≤ 5.0% | RSD ≤ 5.0% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | To be determined experimentally. | To be determined experimentally. | To be determined experimentally. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | To be determined experimentally. | To be determined experimentally. | To be determined experimentally. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Conclusion
This application note provides a comprehensive framework for the quantification of this compound using three distinct and powerful analytical techniques. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. By following the detailed protocols and adhering to the principles of method validation, researchers can ensure the generation of high-quality, reliable, and accurate data for this important chemical compound.
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- Synthesis of N-Substituted Benzamide Derivatives and their Evalu
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Application Notes & Protocols: The Strategic Utility of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide in Modern Heterocyclic Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the application of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide. This versatile building block, a specialized Weinreb-Nahm amide, offers a unique combination of functionalities that can be strategically exploited for the synthesis of complex heterocyclic scaffolds. We will delve into the core chemical principles, provide detailed experimental protocols for the synthesis of quinazolin-4(3H)-ones, and explore its broader potential in palladium-catalyzed diversification strategies.
Introduction: The Strategic Advantage of a Multifunctional Building Block
N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides, are renowned acylating agents in organic chemistry.[1][2] Their principal advantage lies in their reaction with potent organometallic reagents (like Grignard or organolithium compounds) to form a stable, chelated intermediate. This intermediate resists the common problem of over-addition, cleanly yielding ketones upon hydrolytic workup, whereas substrates like esters or acid chlorides would typically proceed to form tertiary alcohols.[3]
The subject of this guide, this compound (CAS No. 1255099-63-8)[4][5], elevates this utility by incorporating two strategically placed halogen atoms on the aromatic ring.
-
The Weinreb Amide Moiety: Serves as a stable and chemoselective carbonyl precursor.
-
The Bromine Atom (C2): Acts as a primary reactive handle for nucleophilic aromatic substitution (SNAr) and a versatile coupling partner in palladium-catalyzed reactions.
-
The Chlorine Atom (C4): Provides a secondary site for modification, offering opportunities for late-stage functionalization or influencing the electronic properties of the molecule.
This trifecta of functionalities makes it an exceptionally valuable starting material for constructing fused heterocyclic systems, most notably quinazolinones, which are privileged scaffolds in medicinal chemistry.
Core Application: Synthesis of 6-Chloro-quinazolin-4(3H)-ones
One of the most direct and powerful applications of this reagent is in the synthesis of the quinazolin-4(3H)-one core. This scaffold is present in numerous approved pharmaceuticals and biologically active compounds. The reaction typically proceeds via a copper- or palladium-catalyzed C-N bond formation, followed by an intramolecular cyclization.
Mechanistic Rationale & Strategy
The synthesis leverages the ortho-bromo-benzamide structure. The general pathway involves the coupling of an amine or an ammonia surrogate with the C-Br bond. The resulting 2-amino-benzamide intermediate then undergoes intramolecular cyclization and condensation to furnish the final quinazolinone ring. Using ammonia or a primary amine as the nitrogen source allows for the construction of a diverse range of N-substituted or unsubstituted quinazolinones.
The diagram below illustrates a common copper-catalyzed pathway for this transformation.
Caption: Copper-catalyzed synthesis of N-substituted quinazolinones.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a 3-substituted-6-chloro-quinazolin-4(3H)-one, adapted from established methods for similar o-bromobenzamides.[6][7]
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.5 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-proline (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Dimethyl Sulfoxide (DMSO) (Anhydrous)
-
Ethyl Acetate, Hexanes, Brine
Procedure:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.5 eq).
-
Add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M.
-
Add the primary amine (1.5 eq) to the suspension via syringe.
-
Fit the flask with a condenser and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted-6-chloro-quinazolin-4(3H)-one.
Trustworthiness Note: The Weinreb amide is generally stable under these conditions but may undergo hydrolysis or other transformations during the cyclization step. The final product is the result of a tandem coupling-cyclization sequence.
Diversification via Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in these transformations, allowing for selective functionalization at the 2-position. This strategy enables the synthesis of a vast array of precursors for more complex heterocyclic systems.
Strategic Workflow
This approach follows a two-stage logic: (1) Diversification , where the bromine atom is replaced with a new functional group (e.g., aryl, vinyl, alkynyl) via a cross-coupling reaction, followed by (2) Cyclization , where the newly introduced group and the benzamide moiety react to form a new heterocyclic ring.
Caption: Workflow for heterocycle synthesis via cross-coupling.
General Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for arylating the 2-position. N-heterocyclic carbene (NHC) palladium complexes are often excellent precatalysts for such transformations due to their high stability and activity.[8][9]
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd-PEPPSI-IPr or similar NHC-Pd precatalyst (0.02 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Toluene and Water (e.g., 10:1 mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the Pd-PEPPSI-IPr precatalyst.
-
Add the degassed solvent mixture (Toluene/Water).
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, dilute the reaction with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting 2-aryl-4-chloro-N-methoxy-N-methylbenzamide intermediate via flash chromatography. This intermediate is now primed for subsequent cyclization reactions.
Summary of Applications & Data
The utility of this compound is summarized below, highlighting the key transformations and the resulting heterocyclic cores.
| Transformation Type | Key Reagents | Resulting Heterocycle Core | Typical Yield Range |
| C-N Coupling / Cyclization | R-NH₂, CuI, L-proline | Quinazolin-4(3H)-one | 50-85% |
| Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst | 2-Aryl Benzamide (Phenanthridinone Precursor) | 70-95% |
| Sonogashira Coupling | R-C≡CH, Pd/Cu Catalysts | 2-Alkynyl Benzamide (Indole Precursor) | 65-90% |
| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst | 2-Amino Benzamide (Quinazolinone Precursor) | 75-95% |
Yields are estimates based on literature for analogous transformations and may vary based on specific substrates and conditions.
Conclusion
This compound is more than a simple building block; it is a platform for synthetic innovation. The inherent stability of the Weinreb amide allows for robust and selective manipulations at the ortho-bromo position. This enables researchers to either directly construct valuable heterocyclic cores like quinazolinones or to perform strategic diversification through modern cross-coupling chemistry, paving the way for the synthesis of more complex and novel molecular architectures. Its predictable reactivity and multifunctional nature make it an indispensable tool for professionals in medicinal chemistry and materials science.
References
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Deagostino, A., Larini, P., Occhiato, E. G., Pizzuto, L., Prandi, C., & Venturello, P. (2008). Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry, 73(5), 1941–1945. Available at: [Link]
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Deagostino, A., Larini, P., Occhiato, E. G., Pizzuto, L., Prandi, C., & Venturello, P. (2008). Synthesis of Weinreb amides via Pd-catalyzed aminocarbonylation of heterocyclic-derived triflates. PubMed. Available at: [Link]
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Various Authors. Scheme 1. Synthesis of quinazolin-4(3H)-ones from 2-bromo-N-aryl/alkylbenzamides. ResearchGate. (Note: This is an aggregation of schemes from various papers). Available at: [Link]
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Abdel-Megeed, A. M., & Aly, A. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available at: [Link]
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Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia. Available at: [Link]
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Supporting Information for: Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. (n.d.). Available at: [Link]
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Various Authors. Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
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Suzhou Health Chemicals Co., Ltd. This compound. Available at: [Link]
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Cera, G., & Candeias, N. R. (2017). Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Arkivoc, 2017(4), 304-329. Available at: [Link]
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Wu, J., et al. (2015). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Institutes of Health. Available at: [Link]
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Ghoshal, T., et al. (2023). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Arkivoc, 2023(viii), 1-14. Available at: [Link]
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Fernández, R. M., et al. (2011). 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. Acta Crystallographica Section E, 67(Pt 12), o3235. Available at: [Link]
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Beijing Xinheng Research Technology Co., Ltd. This compound. Available at: [Link]
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Saeed, A., et al. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. ResearchGate. Available at: [Link]
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Yeap, G. Y., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. Available at: [Link]
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Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440–1449. Available at: [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews, 40(10), 5151-5169. Available at: [Link]
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Santillan, F., et al. (2015). Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone. ResearchGate. Available at: [Link]
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Application Notes and Protocols: 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide as a Versatile Chemical Probe
Introduction: Unveiling the Potential of a Multifunctional Scaffold
In the landscape of chemical biology and drug discovery, the strategic design of molecular probes is paramount for elucidating biological pathways and identifying novel therapeutic targets. 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide emerges as a chemical entity of significant interest, not for a single, predefined biological activity, but for its inherent versatility as a scaffold and a reactive probe. Its structure, featuring a Weinreb amide, a halogenated aromatic ring, and latent reactivity, positions it as a powerful tool for researchers in academia and industry.
The core utility of this compound is derived from its identity as a Weinreb amide. First reported in 1981, Weinreb amides (N-methoxy-N-methylamides) are renowned for their controlled reactivity with organometallic reagents to furnish ketones and aldehydes, circumventing the over-addition that plagues reactions with other carboxylic acid derivatives[1][2][3]. This stability is conferred by the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic attack[4]. This predictable reactivity makes it an invaluable intermediate in synthetic chemistry.
Beyond its synthetic utility, the 2-bromo-4-chloro substitution pattern on the phenyl ring provides two distinct handles for bioorthogonal and cross-coupling reactions. This dual halogenation opens avenues for selective functionalization, enabling the synthesis of diverse small-molecule libraries for screening campaigns. Furthermore, the inherent reactivity of the aryl halides can be exploited for covalent engagement with biological nucleophiles, transforming the molecule from a mere building block into a reactive chemical probe.
These application notes will provide a comprehensive overview of the potential applications of this compound, complete with detailed protocols for its use in library synthesis, target identification, and as a covalent probe.
Chemical Properties and Handling
| Property | Value | Source |
| CAS Number | 1255099-63-8 | [5][6][7] |
| Molecular Formula | C₉H₉BrClNO₂ | [6] |
| Molecular Weight | 278.53 g/mol | [6] |
| Appearance | White to off-white solid | Generic |
| Storage | Store at room temperature in a dry, well-sealed container | [8] |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Application I: A Scaffold for Fragment-Based Drug Discovery and Library Synthesis
The di-halogenated phenyl ring of this compound serves as an excellent starting point for the generation of small molecule libraries using transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, site-selective functionalization.
Workflow for Differential Cross-Coupling
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- 2. wisdomlib.org [wisdomlib.org]
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- 8. This compound [myskinrecipes.com]
Application Notes and Protocols: Strategic Derivatization of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide for Advanced Bioassays
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern drug discovery and chemical biology, the development of highly specific and sensitive bioassays is paramount. Small molecule probes, capable of interrogating complex biological systems, are central to these endeavors. The compound 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a dihalogenated Weinreb amide, represents a versatile scaffold ripe for chemical modification. Its two distinct halogen atoms (bromine and chlorine) offer orthogonal handles for sequential, site-selective derivatization, while the Weinreb amide functionality provides a stable yet reactive center for further transformations if desired.[1][2]
This guide provides a comprehensive overview of strategic derivatization approaches for this compound, transforming it into a suite of powerful tools for a range of bioassays. We will delve into the rationale behind palladium-catalyzed cross-coupling reactions and bioorthogonal "click chemistry" to introduce key functionalities such as fluorescent reporters, affinity tags, and bioconjugation handles. The protocols detailed herein are designed to be robust and adaptable, empowering researchers to generate bespoke probes for applications in target identification, immunoassays, and cellular imaging.
Core Derivatization Strategies: A Modular Approach
The inherent reactivity differences between the C-Br and C-Cl bonds in the starting material allow for a modular and strategic approach to its functionalization. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, enabling selective modification at the 2-position. Subsequent, more forcing conditions can then be employed to functionalize the 4-position (C-Cl). This differential reactivity is the cornerstone of the derivatization strategies outlined below.
I. Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, offering mild and efficient methods for bond formation.[3][4] For the derivatization of this compound, two key reactions are of particular importance: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][5] This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it ideal for introducing moieties such as:
-
Fluorescent Dyes: Arylboronic acids or esters functionalized with common fluorophores (e.g., coumarins, fluoresceins, rhodamines) can be coupled to introduce a reporter group for fluorescence-based assays.
-
Biotin Affinity Tags: Boronated biotin derivatives can be installed to create probes for affinity purification, Western blotting, and other avidin/streptavidin-based detection methods.
-
Linkers for Bioconjugation: Boronic acids containing terminal alkynes or azides can be introduced, setting the stage for subsequent click chemistry reactions.
Caption: Suzuki-Miyaura Coupling Workflow for Functionalization.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position (C-Br)
This protocol describes the selective coupling of a functionalized boronic acid at the bromine-bearing carbon of this compound.
Materials:
| Reagent | Supplier | Purpose |
| This compound | Commercial | Starting Material |
| Functionalized Boronic Acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) | Commercial | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | Commercial | Catalyst |
| Potassium Carbonate (K₂CO₃) | Commercial | Base |
| 1,4-Dioxane | Anhydrous | Solvent |
| Water | Degassed | Co-solvent |
| Nitrogen or Argon Gas | High Purity | Inert Atmosphere |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the functionalized boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the starting material should be around 0.1 M.
-
Reaction: Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6][7]
Expected Outcome:
The desired product will have the functional group from the boronic acid selectively installed at the 2-position of the benzamide ring. The chlorine atom at the 4-position will remain intact for potential further modification.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[8] This reaction is particularly useful for introducing:
-
Fluorescent Amines: Commercially available fluorescent dyes with primary or secondary amine functionalities can be directly coupled.
-
Linkers with Amine Groups: Linkers containing a terminal amine can be attached, providing a handle for subsequent conjugation to biomolecules.
-
Bioactive Moieties: Amine-containing pharmacophores can be introduced to explore structure-activity relationships.
Caption: Buchwald-Hartwig Amination Workflow for C-N Bond Formation.
Protocol 2: Selective Buchwald-Hartwig Amination at the 2-Position (C-Br)
This protocol outlines the selective amination at the 2-position of the starting material.
Materials:
| Reagent | Supplier | Purpose |
| This compound | Commercial | Starting Material |
| Amine (e.g., a fluorescent amine or a linker) | Commercial | Coupling Partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercial | Precatalyst |
| XPhos | Commercial | Ligand |
| Sodium tert-butoxide (NaOtBu) | Commercial | Base |
| Toluene | Anhydrous | Solvent |
| Nitrogen or Argon Gas | High Purity | Inert Atmosphere |
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.
-
Catalyst-Ligand Premixing (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in a small amount of anhydrous toluene. Stir for 10-15 minutes to form the active catalyst complex.
-
Reaction Assembly: Add anhydrous toluene to the Schlenk tube containing the substrates and base, followed by the catalyst-ligand solution. The final concentration of the starting material should be around 0.1-0.2 M.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.[8][9]
II. Click Chemistry: Bioorthogonal Ligation for Bioconjugation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for conjugating molecules.[10][11][12] By first installing an azide or alkyne handle onto the this compound scaffold using the palladium-catalyzed methods described above, the resulting derivative can be readily "clicked" to a wide array of biomolecules or reporter groups.
Caption: Click Chemistry Ligation for Bioconjugation.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an alkyne-functionalized benzamide derivative (synthesized via Protocol 1 or 2) to an azide-containing biomolecule.
Materials:
| Reagent | Supplier | Purpose |
| Alkyne-functionalized Benzamide Derivative | Synthesized | Substrate |
| Azide-functionalized Biomolecule | Commercial/Prepared | Substrate |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Commercial | Catalyst Precursor |
| Sodium Ascorbate | Commercial | Reducing Agent |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Commercial | Ligand |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Buffer |
Procedure:
-
Stock Solutions: Prepare stock solutions of the alkyne-functionalized benzamide in DMSO, the azide-functionalized biomolecule in PBS, copper(II) sulfate in water, sodium ascorbate in water (prepare fresh), and THPTA in water.
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized biomolecule in PBS, the alkyne-functionalized benzamide (typically 10-50 equivalents for small molecules to proteins), and THPTA (to a final concentration of 1-5 mM).
-
Catalyst Addition: Add the copper(II) sulfate solution (to a final concentration of 0.1-1 mM).
-
Initiation: Add the freshly prepared sodium ascorbate solution (to a final concentration of 1-5 mM) to initiate the reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4 °C. The reaction can be monitored by LC-MS for small molecule conjugations or by SDS-PAGE and fluorescence imaging for protein conjugations.
-
Purification: Purify the resulting bioconjugate using an appropriate method for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification to remove excess small molecules and catalyst.[10][13]
Characterization of Derivatized Products
Thorough characterization of the synthesized derivatives is crucial to confirm their identity, purity, and suitability for bioassays.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR: To confirm the structure of the derivatized product. Key diagnostic signals include the disappearance of the proton signal ortho to the bromine upon substitution and the appearance of new signals corresponding to the introduced functionality. The chemical shifts of the amide protons and the aromatic protons provide a fingerprint of the molecule.[14][15][16][17] |
| Mass Spectrometry (MS) | High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound. LC-MS: To monitor reaction progress and assess the purity of the final product. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the derivatized compound and for purification. Reversed-phase HPLC is commonly used with a UV detector to monitor the elution of the aromatic compounds.[18][19] |
| UV-Visible and Fluorescence Spectroscopy | For derivatives containing a fluorophore, these techniques are used to determine the absorption and emission maxima, as well as the quantum yield of the fluorescent probe. |
Application in Bioassays: A Hypothetical Case Study
To illustrate the utility of these derivatization strategies, consider the development of a fluorescently labeled inhibitor for a target protein to be used in a high-throughput screening (HTS) assay.
-
Synthesis of a Linker-Functionalized Intermediate: this compound is first reacted with an amino-PEG-alkyne linker via Buchwald-Hartwig amination (Protocol 2). The PEG spacer enhances solubility and reduces steric hindrance.
-
Fluorescent Labeling: The resulting alkyne-functionalized intermediate is then "clicked" to an azide-functionalized fluorescent dye (e.g., a coumarin or rhodamine derivative) using CuAAC (Protocol 3).
-
Bioassay Application: The final fluorescent probe can be used in a fluorescence polarization (FP) assay. In this assay, the small, fluorescently labeled probe tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger target protein, the tumbling rate decreases, leading to an increase in fluorescence polarization. This change in polarization can be used to screen for compounds that compete with the probe for binding to the target protein.
Conclusion and Future Perspectives
The derivatization of this compound through regioselective palladium-catalyzed cross-coupling reactions and subsequent click chemistry provides a powerful and modular platform for the creation of bespoke molecular probes for a multitude of bioassays. The protocols and strategies outlined in this guide offer a solid foundation for researchers to design and synthesize novel tools for drug discovery and chemical biology. The stability of the Weinreb amide under these conditions further enhances the utility of this scaffold, allowing for potential subsequent transformations to generate ketones or aldehydes for further derivatization.[1][2] As our understanding of complex biological systems deepens, the demand for such versatile and strategically designed molecular probes will undoubtedly continue to grow.
References
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]
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Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. [Link]
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Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. PubMed. [Link]
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A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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Affinity-Based Methods for Site-Specific Conjugation of Antibodies. ACS Publications. [Link]
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The synthesis of fluorescent benzofuro[2,3-c]pyridines via palladium-catalyzed heteroaromatic C–H addition and sequential tandem cyclization. Royal Society of Chemistry. [Link]
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Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
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Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. ResearchGate. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
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Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines. ResearchGate. [Link]
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Benzamide at BMRB. Biological Magnetic Resonance Bank. [Link]
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Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry. [Link]
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Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. [Link]
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A fluorescent and colorimetric probe specific for palladium detection. ResearchGate. [Link]
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Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. PubMed. [Link]
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Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]
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Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. ACS Publications. [Link]
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A novel long-wavelength fluorescent probe for discrimination of different palladium species based on Pd-catalyzed reactions. Royal Society of Chemistry. [Link]
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Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Royal Society of Chemistry. [Link]
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Click Chemistry in Natural Product Modification. Frontiers in Chemistry. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
-
Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Royal Society of Chemistry. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
On-bead antibody-small molecule conjugation using high-capacity magnetic beads. ScienceDirect. [Link]
-
Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. ACS Publications. [Link]
-
Webinar: An Introduction to Bioconjugation. YouTube. [Link]
-
Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation. Bioclone. [Link]
-
(PDF) Click Chemistry in Natural Product Modification. ResearchGate. [Link]
-
Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. ResearchGate. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
HPLC Purification of Peptides. protocols.io. [Link]
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Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. PubMed. [Link]
-
Stability of medium-bridged twisted amides in aqueous solutions. National Institutes of Health. [Link]
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Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. National Institutes of Health. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. [Link]
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Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. MDPI. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]
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Application Note: Robust and Scalable Synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
Abstract
This application note provides a comprehensive guide for the large-scale synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly for central nervous system (CNS) drugs and kinase inhibitors.[1] The described two-step protocol is designed for scalability, robustness, and high yield, addressing the needs of researchers and professionals in drug development and process chemistry. The procedure involves the initial conversion of 2-bromo-4-chlorobenzoic acid to its corresponding acyl chloride, followed by a Weinreb amide formation reaction. This document outlines the detailed experimental procedures, safety considerations, and analytical characterization of the final product.
Introduction: The Significance of Weinreb Amides in Pharmaceutical Synthesis
N-methoxy-N-methylamides, commonly known as Weinreb amides, are versatile intermediates in organic synthesis due to their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[2] This unique reactivity is attributed to the formation of a stable chelated tetrahedral intermediate.[2] The stability of Weinreb amides to a wide range of reaction conditions makes them invaluable in multi-step syntheses of complex molecules, including many pharmaceutical compounds.
This compound serves as a crucial building block, incorporating bromine and chlorine handles for subsequent cross-coupling reactions, allowing for the introduction of further molecular complexity. Its application as an intermediate for CNS drugs and kinase inhibitors highlights the importance of a reliable and scalable synthetic route to this compound.
Strategic Approach to Large-Scale Synthesis
The synthesis of this compound is strategically designed as a two-step process, prioritizing operational simplicity, high conversion rates, and ease of purification on a large scale.
Figure 1: Two-step synthetic strategy for this compound.
The initial step involves the activation of the carboxylic acid of 2-bromo-4-chlorobenzoic acid to the more reactive acyl chloride. This is a common and efficient method for preparing substrates for amidation reactions.[3] The subsequent reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride affords the desired Weinreb amide. This sequence is well-documented for its high yields and compatibility with various functional groups.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-4-chlorobenzoic acid | ≥98% | Commercially Available | Starting material |
| Oxalyl chloride or Thionyl chloride | ≥98% | Commercially Available | Chlorinating agent |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |
| N,N-Dimethylformamide (DMF) | Catalytic amount | Commercially Available | Catalyst |
| N,O-Dimethylhydroxylamine hydrochloride | ≥98% | Commercially Available | Amine source |
| Triethylamine (TEA) or Pyridine | ≥99% | Commercially Available | Base |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For workup | |
| Brine | Prepared in-house | For workup | |
| Anhydrous Magnesium Sulfate (MgSO4) | Commercially Available | Drying agent |
Step 1: Synthesis of 2-Bromo-4-chlorobenzoyl Chloride
This procedure details the conversion of 2-bromo-4-chlorobenzoic acid to its corresponding acid chloride. The use of oxalyl chloride is often preferred for its cleaner reaction profile, as the byproducts (CO, CO2, and HCl) are gaseous.
Figure 2: Workflow for the synthesis of 2-Bromo-4-chlorobenzoyl chloride.
Procedure:
-
To a dry, inert-atmosphere, jacketed reactor, charge 2-bromo-4-chlorobenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM, 5-10 volumes).
-
Cool the stirred suspension to 0-5 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.01 eq).
-
Slowly add oxalyl chloride (1.2-1.5 eq) to the suspension, maintaining the temperature below 10 °C. Gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
The resulting solution of 2-bromo-4-chlorobenzoyl chloride is typically used directly in the next step without isolation.
Step 2: Synthesis of this compound
This step involves the reaction of the in-situ generated 2-bromo-4-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.
Procedure:
-
In a separate reactor, prepare a suspension of N,O-dimethylhydroxylamine hydrochloride (1.1-1.3 eq) in anhydrous dichloromethane (DCM, 5-10 volumes).
-
Cool the suspension to 0-5 °C.
-
Slowly add a base, such as triethylamine (2.2-2.5 eq) or pyridine, to the suspension, maintaining the temperature below 10 °C.
-
To this cooled suspension, slowly add the solution of 2-bromo-4-chlorobenzoyl chloride from Step 1, again maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to 0-5 °C and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel for smaller scales.
-
Safety and Handling Precautions
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Oxalyl Chloride/Thionyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (HCl, CO, CO2, SO2). Handle with extreme care under anhydrous conditions.
-
2-Bromo-4-chlorobenzoyl Chloride: This intermediate is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.[4]
-
Dichloromethane: A suspected carcinogen. Minimize exposure through inhalation and skin contact.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Characterization and Analytical Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons, N-methoxy, and N-methyl signals in the expected regions. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, carbonyl carbon, N-methoxy, and N-methyl carbons. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of the product. |
| Infrared (IR) Spectroscopy | Characteristic absorption band for the amide carbonyl group (typically around 1640-1680 cm⁻¹).[5] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Melting Point | A sharp melting point range for the purified solid product. |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. The two-step approach, utilizing readily available starting materials and reagents, is well-suited for large-scale production in a research or industrial setting. The strategic use of the Weinreb amide intermediate opens avenues for the efficient synthesis of a variety of pharmaceutical targets. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fine Chemical Synthesis: The Versatility of 2-Bromo-4-chlorobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
ChemDmart. (n.d.). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
RSC Publishing. (2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-chlorobenzoyl chloride. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]
-
Sciencemadness.org. (2018). synthesis of 2-bromobenzoyl chloride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-chlorobenzoic acid. Retrieved from [Link]
-
Suzhou Health Chemicals Co. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
-
Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. Retrieved from [Link]
-
NIH. (n.d.). Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 13. Retrieved from [Link]
-
ResearchGate. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformations of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]
Sources
Application Notes & Protocols: Kinetic Analysis of Ketone Synthesis using 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to understanding and evaluating the reaction kinetics of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide. Weinreb amides are pivotal intermediates in organic synthesis, prized for their ability to react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate.[2][3][4] A thorough understanding of the reaction kinetics is crucial for process optimization, scale-up, and ensuring reproducibility in pharmaceutical and fine chemical manufacturing. This guide presents the underlying principles, detailed experimental protocols for kinetic analysis, and methods for data interpretation.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic Weinreb amide. Its structure is of significant interest to medicinal chemists and process development scientists for several reasons:
-
Controlled Acylation: As a Weinreb amide, its primary utility lies in the clean conversion to the corresponding ketone upon reaction with Grignard or organolithium reagents. The N-methoxy-N-methylamide moiety forms a stable five-membered chelate with the metal of the organometallic reagent, which prevents the collapse of the tetrahedral intermediate and subsequent over-addition.[2][4][5]
-
Synthetic Versatility: The presence of bromide and chloride substituents on the aromatic ring provides orthogonal synthetic handles for further functionalization, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the construction of complex molecular architectures common in drug discovery.
-
Importance in Drug Development: The biaryl ketone motif, readily accessible from this intermediate, is a common scaffold in a wide range of biologically active compounds and pharmaceutical derivatives.[6][7]
A quantitative understanding of its reaction kinetics allows for precise control over reaction conditions, leading to improved yield, purity, and safety in the synthesis of valuable target molecules.
Mechanistic Overview: The Weinreb Ketone Synthesis
The reaction of this compound with an organometallic reagent (e.g., R-MgX or R-Li) proceeds via a nucleophilic acyl substitution. The key to its unique reactivity is the stability of the intermediate.
dot
Caption: Reaction pathway for the Weinreb ketone synthesis.
The reaction is initiated by the nucleophilic attack of the organometallic reagent on the amide carbonyl carbon. The resulting tetrahedral intermediate is stabilized by chelation between the magnesium (or lithium) atom, the newly formed oxyanion, and the N-methoxy oxygen. This chelated species is stable at low temperatures and does not collapse until acidic workup is performed, which protonates the oxyanion and breaks down the chelate to yield the ketone.[2]
Protocols for Kinetic Analysis
To determine the reaction rate, order, and activation energy, a series of experiments must be conducted where reactant concentrations and temperature are systematically varied.
Materials and Reagents
-
This compound (CAS: 1255099-63-8)[8]
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard for quantification (e.g., 1,3,5-trimethoxybenzene)
-
HPLC-grade solvents (e.g., acetonitrile, water)
Experimental Setup: In-Situ Reaction Monitoring
For accurate kinetic data, real-time monitoring of the reaction progress is ideal. Techniques like in-situ Fourier-transform infrared spectroscopy (FTIR) or rapid sampling coupled with offline analysis (HPLC, GC-MS, NMR) can be employed.[9] This protocol details a rapid sampling and quenching approach.
dot
Caption: Workflow for kinetic data acquisition.
Step-by-Step Protocol for a Single Kinetic Run
-
Preparation:
-
Thoroughly dry all glassware in an oven and assemble hot under a stream of inert gas (Argon or Nitrogen).
-
Prepare a stock solution of this compound and the internal standard in anhydrous THF.
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum for sampling.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Reaction Initiation:
-
Transfer a precise volume of the Weinreb amide stock solution into the pre-cooled reactor.
-
Allow the solution to thermally equilibrate for 10-15 minutes.
-
Take the first time point sample (t=0) before adding the Grignard reagent.
-
Rapidly add the Grignard reagent via syringe and start the timer.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 30s, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 0.2 mL) from the reaction mixture using a pre-chilled syringe.
-
Immediately inject the aliquot into a vial containing an excess of cold, saturated aqueous NH₄Cl solution to quench the reaction.
-
-
Sample Workup and Analysis:
-
To each quenched sample, add diethyl ether and vortex thoroughly.
-
Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Dissolve the residue in a known volume of a suitable solvent (CDCl₃ for NMR or mobile phase for HPLC).
-
Analyze the sample to determine the concentration of the starting material and the ketone product relative to the internal standard. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable techniques.[10]
-
Determining Reaction Order and Rate Constant
To determine the reaction order with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the other in large excess (pseudo-first-order conditions).
-
Varying [Weinreb Amide]: Perform at least three kinetic runs where the initial concentration of the Grignard reagent is held constant (e.g., 10 equivalents) and the concentration of the Weinreb amide is varied (e.g., 0.05 M, 0.1 M, 0.2 M).
-
Varying [Grignard Reagent]: Perform at least three kinetic runs where the initial concentration of the Weinreb amide is held constant and the concentration of the Grignard reagent is varied (e.g., 1.2 eq, 2.0 eq, 3.0 eq).
Plot the natural log of the Weinreb amide concentration (ln[Amide]) versus time. If the plot is linear, the reaction is first-order with respect to the amide under those conditions. The slope of this line will be -kobs (the observed rate constant). The overall rate law can then be constructed.
Determining Activation Energy (Eyring-Arrhenius Analysis)
Conduct the kinetic experiments at a minimum of three different temperatures (e.g., -78 °C, -60 °C, -40 °C) while keeping the initial concentrations of reactants constant. Calculate the rate constant (k) at each temperature.
Plot ln(k) versus 1/T (where T is the temperature in Kelvin). The slope of the resulting line is equal to -Ea/R, where Ea is the activation energy and R is the ideal gas constant (8.314 J/mol·K).
Data Presentation and Interpretation
Kinetic data should be summarized in clear, concise tables for easy comparison.
Table 1: Exemplary Data for Determining Reaction Order
| Run | Initial [Amide] (M) | Initial [Grignard] (M) | kobs (s⁻¹) |
|---|---|---|---|
| 1 | 0.05 | 0.5 | Value |
| 2 | 0.10 | 0.5 | Value |
| 3 | 0.20 | 0.5 | Value |
| 4 | 0.10 | 0.12 | Value |
| 5 | 0.10 | 0.20 | Value |
| 6 | 0.10 | 0.30 | Value |
Table 2: Exemplary Data for Arrhenius Analysis
| Run | Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻¹s⁻¹) | ln(k) |
|---|---|---|---|---|---|
| 7 | -78 | 195.15 | 0.00512 | Value | Value |
| 8 | -60 | 213.15 | 0.00469 | Value | Value |
| 9 | -40 | 233.15 | 0.00429 | Value | Value |
Interpretation: The collected data will allow you to formulate a complete rate law for the reaction, such as: Rate = k[Weinreb Amide]x[Grignard Reagent]y
Where 'x' and 'y' are the reaction orders determined experimentally. This empirical rate law is invaluable for predicting reaction times, optimizing reagent stoichiometry, and controlling reaction exotherms during scale-up. The activation energy provides insight into the temperature sensitivity of the reaction, which is a critical parameter for process safety and control.
Conclusion
The kinetic analysis of the reaction between this compound and organometallic reagents provides essential quantitative data for process development and optimization. By following the detailed protocols outlined in these application notes, researchers can reliably determine rate laws and activation parameters. This knowledge facilitates the rational design of safe, efficient, and scalable synthetic routes to valuable ketone intermediates, ultimately accelerating drug development and manufacturing processes.
References
-
Haider, N., & Nuß, S. (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. [Link]
-
Mahdi, H. F. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]
-
Wolf, C., et al. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC - PubMed Central. [Link]
-
Mahdi, H. F. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
Bao, X., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
Bao, X., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. The Royal Society of Chemistry. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Yamashita, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
ACS Publications. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics. [Link]
-
Mahdi, H. F., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Organic Syntheses Procedure. (n.d.). 2-bromo-4-methylbenzaldehyde. [Link]
-
Suzhou Health Chemicals Co. (n.d.). This compound. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-4-methylbenzhydrol. [Link]
-
ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). [Link]
-
Mahdi, H. F. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 173-195. [Link]
-
ResearchGate. (n.d.). What is/are the best activator/s for reaction of amidation?[Link]
-
MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. [Link]
-
J-GLOBAL. (n.d.). Synthetic Approaches to N-Methoxy-N-methylamides. [Link]
-
ResearchGate. (n.d.). (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. [Link]
-
MSU chemistry. (n.d.). Main Group Organometallic Compounds. [Link]
-
Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
-
PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]
-
MDPI. (2018). Amide Activation in Ground and Excited States. [Link]
-
MDPI. (2022). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloroanisole. [Link]
-
PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. [Link]
Sources
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- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 1255099-63-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
An in-depth guide to improving the synthesis yield of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a critical Weinreb amide intermediate in complex molecule synthesis. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common experimental challenges faced by researchers and drug development professionals.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical logic to empower researchers in optimizing the synthesis of this valuable Weinreb amide. The synthesis, while straightforward in principle, is sensitive to several factors that can significantly impact yield and purity.
The primary synthetic route involves a two-step process: the conversion of 2-bromo-4-chlorobenzoic acid to its corresponding acyl chloride, followed by a nucleophilic acyl substitution with N,O-dimethylhydroxylamine.
Overall Synthetic Scheme
Caption: General two-step synthesis of the target Weinreb amide.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Persistently Low or No Yield of the Final Amide Product
Question: My final yield of this compound is consistently below 40%, or in some cases, I isolate no product at all. What are the likely causes and how can I rectify this?
Answer: This is a frequent issue that typically points to problems in one of the two main stages: acid activation or amide coupling. The cause often lies with reagent quality, moisture, or suboptimal reaction conditions.
Probable Causes & Solutions:
-
Inefficient Acid Chloride Formation: The conversion of the carboxylic acid to the acyl chloride is the critical first step. If this step is incomplete, the subsequent amidation will naturally have a low yield.[1]
-
Troubleshooting: Before adding the amine, confirm the complete conversion of the carboxylic acid. This can be done by taking a small aliquot of the reaction mixture (after the chlorinating agent has reacted), quenching it carefully with methanol to form the methyl ester, and analyzing by TLC or LC-MS against a standard of the starting carboxylic acid.
-
Optimization: Ensure the chlorinating agent (thionyl chloride or oxalyl chloride) is fresh and used in slight excess (1.1-1.5 equivalents). Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction with thionyl chloride or oxalyl chloride by forming the reactive Vilsmeier reagent.[1][2]
-
-
Hydrolysis of Intermediates and Reagents: Acyl chlorides are highly sensitive to moisture. Any water present in the solvent, glassware, or reagents will hydrolyze the acyl chloride back to the carboxylic acid, rendering it unreactive towards the amine.[3]
-
Troubleshooting: Use anhydrous solvents (e.g., freshly distilled from a suitable drying agent or from a solvent purification system) and ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.
-
Optimization: Handle N,O-dimethylhydroxylamine hydrochloride with care. While it is a salt, the free amine, once generated, is hygroscopic. It is crucial to ensure the reaction environment remains dry throughout the entire process.
-
-
Incorrect Stoichiometry or Ineffective Base: The coupling reaction requires a base to neutralize the HCl generated and to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt, liberating the free amine for reaction.[4]
-
Troubleshooting: Check the stoichiometry. You need at least two equivalents of base: one to neutralize the HCl from the hydrochloride salt and one to scavenge the HCl produced during the amide bond formation. Using a slight excess (e.g., 2.2-2.5 equivalents) is often beneficial.
-
Optimization: Pyridine or triethylamine are common choices. Pyridine can act as both a base and a nucleophilic catalyst. Ensure the base is dry and added slowly, especially at low temperatures, to control the exotherm.
-
Issue 2: Significant Amount of Unreacted 2-bromo-4-chlorobenzoic Acid in the Final Product
Question: After workup, I am recovering a large amount of my starting carboxylic acid. Why is this happening?
Answer: This strongly indicates a failure in the first step (acid activation) or rapid decomposition of the acyl chloride intermediate.
Probable Causes & Solutions:
-
Incomplete Reaction with Chlorinating Agent: As mentioned in Issue 1, the conversion to the acyl chloride may not have gone to completion.
-
Solution: Increase the reaction time or temperature for the acid activation step. Refluxing in neat thionyl chloride or using a solvent like toluene at elevated temperatures can drive the reaction to completion.[2][5] After the reaction, excess thionyl chloride should be thoroughly removed under vacuum, as its presence can complicate the subsequent step.
-
-
Premature Quenching/Hydrolysis: If the workup procedure involves aqueous solutions being added before the amidation is complete, or if there was significant moisture in the reaction, the acyl chloride will revert to the carboxylic acid.
-
Solution: Ensure the amide coupling reaction has run to completion (monitor by TLC) before initiating any aqueous workup. A typical workup involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a dilute base (e.g., NaHCO₃ solution) to remove unreacted carboxylic acid, and finally brine.
-
Issue 3: Difficulty in Purifying the Product
Question: My crude product is an oil that is difficult to purify by column chromatography, and I am struggling to achieve the desired purity (e.g., >98.5%).
Answer: Purification challenges often arise from closely eluting impurities or the physical nature of the product itself.
Probable Causes & Solutions:
-
Formation of Byproducts: If the base is added before the N,O-dimethylhydroxylamine, or if temperatures are too high, side reactions can occur.
-
Solution: A common strategy is to add the acyl chloride solution slowly to a pre-cooled mixture of the N,O-dimethylhydroxylamine hydrochloride and the base in the chosen solvent. This ensures the amine is present to react as soon as the acyl chloride is introduced, minimizing side reactions.
-
-
Persistent Impurities: The starting materials themselves may contain impurities that carry through the reaction.
-
Solution: Verify the purity of the 2-bromo-4-chlorobenzoic acid before starting. Recrystallization may be necessary if its purity is suspect.
-
-
Purification Technique:
-
Optimization: If the product is an oil, try different solvent systems for column chromatography (e.g., gradients of ethyl acetate in hexanes). If chromatography is challenging, consider if the product can be induced to crystallize. This can sometimes be achieved by dissolving the crude oil in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly adding a poor solvent (like hexanes or pentane) until turbidity is observed, followed by cooling.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to activate the 2-bromo-4-chlorobenzoic acid?
A1: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are highly effective.
-
Thionyl Chloride: Often used in excess as the solvent and refluxed. It's cost-effective, and the byproducts (SO₂ and HCl) are gaseous, which simplifies removal.[2] A catalytic amount of DMF is recommended.
-
Oxalyl Chloride: Reacts under milder conditions (often at room temperature) and also produces gaseous byproducts (CO, CO₂, HCl). It is sometimes considered a "cleaner" reagent but is more expensive.[6]
-
Peptide Coupling Reagents: For a direct, one-pot synthesis from the carboxylic acid, coupling reagents like HATU, HBTU, or BOP can be used.[7][8] These methods avoid the isolation of the acyl chloride but are significantly more expensive and generate byproducts that must be removed during workup.[9]
Q2: What are the optimal reaction conditions for the amide coupling step?
A2: The reaction is typically performed at a low temperature to control its rate and minimize side reactions.
-
Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature.
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are unreactive towards the reagents.
-
Base: Pyridine is a good choice as it also acts as a catalyst.[4] Alternatively, triethylamine (Et₃N) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be very effective.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes) is a good starting point for the mobile phase.
-
Visualization: Use a UV lamp (254 nm) for visualization, as the aromatic rings of the starting material and product are UV-active.
-
Analysis: Spot the starting carboxylic acid, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding. The Weinreb amide product will be significantly less polar than the starting carboxylic acid.
Data & Protocols
Table 1: Recommended Reagent Stoichiometry & Conditions
| Parameter | Step 1: Acid Activation (SOCl₂) | Step 2: Amide Coupling |
| Key Reagent | Thionyl Chloride (SOCl₂) | N,O-Dimethylhydroxylamine HCl |
| Stoichiometry | 1.5 - 2.0 equivalents | 1.1 - 1.2 equivalents |
| Base | Catalytic DMF | Pyridine or Et₃N (2.2 - 2.5 equiv) |
| Solvent | Toluene or neat SOCl₂ | Anhydrous DCM or THF |
| Temperature | 80-110 °C (Toluene) or Reflux | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 3 - 12 hours |
| Expected Yield | >95% (crude acyl chloride) | 85 - 95% (after purification) |
Detailed Experimental Protocols
Protocol 1: Preparation of 2-Bromo-4-chlorobenzoyl chloride
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-4-chlorobenzoic acid (1.0 eq).
-
Add toluene (approx. 3-4 mL per gram of acid) followed by a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-4-chlorobenzoyl chloride (typically a yellow oil or low-melting solid) is used in the next step without further purification.[2][10]
Protocol 2: Synthesis of this compound
-
In a separate oven-dried flask under nitrogen, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM, approx. 5-7 mL per gram of starting acid).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add dry pyridine (2.5 eq) to the suspension and stir for 15-20 minutes.
-
Dissolve the crude 2-bromo-4-chlorobenzoyl chloride from Protocol 1 in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold amine/pyridine mixture over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 3-12 hours, monitoring by TLC until the acyl chloride is consumed.
-
Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[4][11]
Workflow & Troubleshooting Diagrams
Caption: Decision tree for troubleshooting low product yield.
References
-
Wikipedia. "Weinreb ketone synthesis." Accessed January 21, 2026. [Link]
-
Mahmoud, M. H., et al. "Recent Developments in Weinreb Synthesis and their Applications." Oriental Journal of Chemistry, vol. 35, no. 6, 2019. [Link]
-
D. P. Arhancet, et al. "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." Molecules, vol. 24, no. 1, 2019, p. 143. [Link]
-
Specialty Chemicals. "The Science Behind Ketone Synthesis: The Weinreb Amide Approach." Specialty Chemicals.[Link]
-
Mentzel, M. "Weinreb amides." Modern Amination Methods, 2000, pp. 25-27. [Link]
-
Wang, Z., et al. "Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes." Journal of the American Chemical Society, vol. 142, no. 1, 2020, pp. 245-250. [Link]
-
Aapptec. "Coupling Reagents." Aapptec Peptides.[Link]
-
Reddit. "Question about working with Weinreb amide resin." r/chemistry.[Link]
-
ResearchGate. "Why did my amide syntesis does not work?" ResearchGate.[Link]
-
Ali, N. M., et al. "Synthesis of Weinreb and their Derivatives (A Review)." Oriental Journal of Chemistry, vol. 36, no. 2, 2020, pp. 184-203. [Link]
-
ResearchGate. "Synthesis of Weinreb and their Derivatives (A-Review)." ResearchGate.[Link]
-
Organic Chemistry Portal. "Synthesis of hydroxamates (Weinreb amides)." Organic Chemistry Portal.[Link]
-
Reddit. "Tips and tricks for difficult amide bond formation?" r/Chempros.[Link]
-
Patsnap Eureka. "A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane." Patsnap.[Link]
- Google Patents. "CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
PubChem. "2-Bromo-4-chlorobenzoyl chloride." National Center for Biotechnology Information.[Link]
-
ResearchGate. "Recent Developments in Weinreb Synthesis and Their Applications (A-Review)." ResearchGate.[Link]
- Google Patents. "PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES.
-
PrepChem.com. "Synthesis of 2-bromo-4-methylbenzhydrol." PrepChem.com.[Link]
-
PrepChem.com. "Preparation of 4-bromobenzoyl chloride." PrepChem.com.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Bromo-4-chlorobenzoyl chloride | C7H3BrCl2O | CID 21313307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for the purification of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this critical Weinreb amide intermediate in high purity.
Introduction to a Key Intermediate
This compound is a Weinreb amide, a class of N-methoxy-N-methylamides renowned for their utility in the synthesis of ketones and aldehydes.[1][2] Their stability and controlled reactivity with organometallic reagents make them invaluable in multi-step organic synthesis.[1][2] However, achieving high purity of this intermediate is paramount for the success of subsequent reactions and the overall efficiency of a synthetic campaign. This guide will address common challenges and frequently asked questions regarding its purification.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I mitigate this?
Answer:
Low recovery from a silica column can stem from several factors related to the inherent properties of your compound and the chromatographic conditions.
-
Compound Instability on Silica: While Weinreb amides are generally stable, the combination of a slightly acidic silica gel surface and prolonged contact time can lead to degradation, especially if there are trace impurities that catalyze this process.
-
Quick Test for Stability: Before committing your entire batch, spot a solution of your crude product on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.
-
Solution:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on silica gel by treating it with a solution of triethylamine (typically 1-2%) in your chosen eluent system before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.
-
Minimize Contact Time: A flash column chromatography setup with appropriate pressure will reduce the time your compound spends on the column.
-
-
-
Irreversible Adsorption: The amide functionality can interact strongly with the silanol groups on the silica surface, leading to irreversible binding.
-
Solution:
-
Optimize Your Mobile Phase: A systematic trial of solvent systems is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane. The goal is to find a system that provides good separation with an Rf value for your product of around 0.25-0.35 on a TLC plate.
-
Competitive Elution: Adding a small amount of a more polar solvent, like methanol (0.5-1%), to your mobile phase can help to displace the product from the active sites on the silica.
-
-
Issue 2: Co-elution of Impurities
Question: I am struggling to separate my product from a persistent impurity that has a very similar Rf value. How can I improve the resolution?
Answer:
Achieving baseline separation of closely eluting compounds requires a methodical approach to optimizing your chromatographic conditions.
-
Understanding Potential Impurities: The most likely impurities from the synthesis of this compound are unreacted 2-bromo-4-chlorobenzoic acid (if the synthesis started from the acid) or residual 2-bromo-4-chlorobenzoyl chloride, and N,O-dimethylhydroxylamine hydrochloride.
-
2-bromo-4-chlorobenzoic acid: This impurity is acidic and will likely streak on a silica gel TLC plate.
-
N,O-dimethylhydroxylamine hydrochloride: This is a salt and should be easily removed with an aqueous workup before chromatography.
-
-
Improving Separation:
-
Solvent System Refinement: Instead of a simple binary mixture (e.g., hexanes/ethyl acetate), try a ternary system. Adding a small amount of a third solvent with a different polarity and selectivity, such as dichloromethane or tert-butyl methyl ether, can alter the interactions between your compounds and the stationary phase, potentially improving separation.
-
Gradient Elution: If a single isocratic system is not effective, a shallow gradient elution can help to resolve closely migrating spots. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.
-
Column Packing and Dimensions: Ensure your column is packed uniformly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one.
-
Issue 3: Oiling Out During Recrystallization
Question: My product oils out instead of forming crystals during recrystallization. What should I do?
Answer:
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is a common problem when the solute's melting point is lower than the boiling point of the recrystallization solvent.
-
Strategies to Induce Crystallization:
-
Solvent Selection: The key is to find a solvent or solvent pair where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Single Solvent: Good starting points for halogenated aromatic compounds include ethanol, isopropanol, or toluene.
-
Solvent Pair: A two-solvent system often provides better results.[3] Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone, or dichloromethane) and then slowly add a "poor" solvent (e.g., hexanes or heptane) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly. A common and effective pair for amides is ethanol/water.[4]
-
-
Slow Cooling: Rapid cooling encourages oiling out. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites. Alternatively, adding a tiny seed crystal of the pure product can induce crystallization.
-
Lower the Temperature of Dissolution: If possible, try to dissolve the compound at a temperature below its melting point, even if it requires more solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities will depend on your synthetic route. If you are preparing it from 2-bromo-4-chlorobenzoyl chloride and N,O-dimethylhydroxylamine hydrochloride, the most likely impurities are:
-
Unreacted 2-bromo-4-chlorobenzoyl chloride: This is highly reactive and will likely be quenched during the workup.
-
2-bromo-4-chlorobenzoic acid: Formed from the hydrolysis of the acyl chloride. This can be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the workup.
-
Unreacted N,O-dimethylhydroxylamine hydrochloride: This is a salt and is water-soluble, so it should be removed during an aqueous workup.
-
Over-addition products are generally not an issue with Weinreb amide synthesis. [2]
Q2: What is a good starting solvent system for thin-layer chromatography (TLC) analysis?
A2: A good starting point for TLC analysis is a 3:1 mixture of hexanes and ethyl acetate. This should give you a good initial indication of the polarity of your product and impurities. You can then adjust the ratio to achieve an Rf value for your product between 0.2 and 0.4 for optimal separation in column chromatography.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for confirming the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any organic impurities. The spectra of the pure compound should show the expected signals with the correct integrations and chemical shifts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity. A single sharp peak on an HPLC chromatogram is a good indicator of high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can confirm the molecular weight of your product and help to identify any impurities.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Q4: What are the recommended storage conditions for the purified product?
A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, keeping it at 4°C is recommended to minimize potential degradation.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Determine the Eluent System: Using TLC, find a solvent system (e.g., hexanes:ethyl acetate) that gives your product an Rf of ~0.25.
-
Prepare the Column:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and add the resulting powder to the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Monitor the Fractions:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (e.g., 4:1 to 2:1 v/v) | Good starting point for separation of aromatic amides. |
| Rf of Product on TLC | 0.2 - 0.4 | Optimal range for good separation on a column. |
| Sample Loading | Dry loading is often preferred | Prevents band broadening from using a strong solvent to dissolve the sample. |
Protocol 2: Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (URL: [Link])
-
Weinreb ketone synthesis - Wikipedia. (URL: [Link])
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (URL: [Link])
-
Recrystallization - University of California, Los Angeles. (URL: [Link])
Sources
Technical Support Center: Synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
Welcome to the technical support guide for the synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis. The information herein is curated to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis, offering potential causes and validated solutions.
Issue 1: Low or No Yield of the Desired Weinreb Amide
You've completed the reaction, but analysis (TLC, LC-MS) shows a low yield of this compound or none at all.
Possible Cause 1: Degradation of N,O-Dimethylhydroxylamine Hydrochloride Reagent
-
Expertise & Experience: N,O-Dimethylhydroxylamine hydrochloride is a stable salt, but it is hygroscopic.[1] Absorption of moisture from the atmosphere can lead to clumping and degradation, reducing the effective concentration of the active nucleophile in your reaction. Signs of degradation include a yellowish or brownish appearance and caking of the white crystalline powder.[1]
-
Troubleshooting Protocol:
-
Visual Inspection: Check the reagent for any discoloration or clumping. Do not use it if significant degradation is apparent.[1]
-
Proper Handling: Always handle the reagent in a dry environment (e.g., glove box or under a stream of inert gas).
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, such as a desiccator.[1][2]
-
Vendor Qualification: If the issue persists, consider obtaining the reagent from a different, reputable supplier and compare the results.
-
Possible Cause 2: Ineffective Carboxylic Acid Activation
-
Expertise & Experience: The conversion of a carboxylic acid to a Weinreb amide requires the activation of the carboxyl group. This is typically achieved either by converting it to a more reactive species like an acid chloride or by using a coupling agent. If this activation step is inefficient, the reaction will not proceed.
-
Troubleshooting Workflow: The following diagram outlines a logical workflow to diagnose and solve activation issues.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Significant Byproduct Formation
Your reaction produces the desired product, but it is contaminated with one or more significant byproducts, complicating purification.
Possible Cause 1: Hydrolysis of the Weinreb Amide Product
-
Expertise & Experience: While generally stable, Weinreb amides can undergo hydrolysis back to the starting carboxylic acid under strongly acidic or basic aqueous workup conditions.[3] This is often observed if the reaction mixture is quenched with 1M HCl and stirred for an extended period.
-
Troubleshooting Protocol:
-
Modify Workup: Quench the reaction with a saturated solution of NH₄Cl or cold water instead of strong acid.
-
Minimize Contact Time: Perform the aqueous extraction steps quickly and at a low temperature (0-5 °C).
-
pH Control: Ensure the pH of the aqueous layer does not become strongly acidic or basic during the workup. Adjust with a saturated NaHCO₃ solution if necessary.
-
Possible Cause 2: Byproducts from Coupling Agents
-
Expertise & Experience: Many common peptide coupling reagents generate byproducts that can be difficult to remove. For example, carbodiimide-based reagents like DCC and EDCI produce N-acylurea and isourea byproducts.[4]
-
Solution Table:
| Coupling Agent | Common Byproduct | Solubility/Removal Strategy |
| DCC (Dicyclohexylcarbodiimide) | Dicyclohexylurea (DCU) | Insoluble in many organic solvents (e.g., DCM, EtOAc). Can be removed by filtration. |
| EDCI (EDC) | Ethyl-dimethylaminopropyl urea | Water-soluble. Removed by aqueous workup. |
| HATU/HBTU | Tetramethylurea | Water-soluble. Removed by aqueous workup. |
| T3P® (Propylphosphonic Anhydride) | Phosphate byproducts | Water-soluble. Removed by aqueous workup.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is the Weinreb amide synthesis the preferred method for this transformation?
A1: The primary advantage of the Weinreb-Nahm amide is its ability to react with organometallic reagents (like Grignard or organolithium reagents) or hydrides to produce ketones and aldehydes, respectively, without the common side reaction of over-addition.[6][7]
-
Mechanism of Stability: When a nucleophile attacks the Weinreb amide carbonyl, it forms a tetrahedral intermediate. This intermediate is stabilized by chelation between the lithium or magnesium cation and both the newly formed alkoxy oxygen and the N-methoxy oxygen.[6][8] This stable five-membered chelate prevents the collapse of the intermediate and the subsequent second addition of the nucleophile, which would otherwise lead to a tertiary alcohol.[9][10][11] The desired ketone or aldehyde is then liberated upon acidic workup.
Caption: Mechanism preventing over-addition in Weinreb synthesis.
Q2: What are the best practices for setting up the coupling reaction between 2-bromo-4-chlorobenzoic acid and N,O-dimethylhydroxylamine hydrochloride?
A2: A successful coupling reaction hinges on proper reagent stoichiometry and order of addition.
-
Stoichiometry:
-
Carboxylic Acid: 1.0 equivalent.
-
N,O-Dimethylhydroxylamine HCl: 1.1 to 1.5 equivalents. A slight excess ensures the complete consumption of the starting acid.
-
Coupling Agent: 1.1 to 1.3 equivalents.
-
Base (Non-nucleophilic, e.g., DIPEA, NMM): 2.0 to 3.0 equivalents. It is critical to use at least two equivalents. One equivalent is consumed to neutralize the hydrochloride salt, freeing the amine nucleophile. The second equivalent acts as a base for the coupling reaction itself.[10]
-
-
Protocol: Step-by-Step Methodology
-
Dissolution: Dissolve the 2-bromo-4-chlorobenzoic acid in an appropriate anhydrous aprotic solvent (e.g., DCM, DMF, or THF).
-
Amine & Base Addition: Add the N,O-dimethylhydroxylamine hydrochloride and the non-nucleophilic base to the solution. Stir for 10-15 minutes at room temperature. This pre-mixing step ensures the free amine is generated before the coupling agent is introduced.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial for minimizing side reactions and preventing racemization if the substrate were chiral.
-
Coupling Agent Addition: Add the coupling agent (e.g., HATU, EDCI/HOBt) portion-wise to the cooled, stirring mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Q3: My reaction is complete, but I am struggling with the purification. What are the best methods to isolate pure this compound?
A3: The product is a neutral, relatively non-polar amide, which guides the purification strategy.
-
Workup:
-
After the reaction, quench carefully as described in Issue 2 .
-
Extract the product into a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
A weak acid (e.g., 5% citric acid or saturated NH₄Cl) to remove any remaining base.
-
A weak base (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid.
-
Brine (saturated NaCl) to remove excess water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
The crude product is typically a solid or a thick oil.
-
Flash column chromatography on silica gel is the most effective method for final purification.
-
A common eluent system is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40%). The exact ratio should be determined by TLC analysis. The product spot should be well-separated from any remaining starting material or byproducts.
-
References
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]
-
National Institutes of Health (NIH). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]
-
ResearchGate. Recent Developments in Weinreb Synthesis and their Applications. [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]
-
ism2. Weinreb Amides in Organic Synthesis. [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N,O-Dimethylhydroxylamine hydrochloride(6638-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 4. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and other challenges you might encounter during your experiments with this Weinreb amide.
Introduction to this compound
This compound (CAS No. 1255099-63-8) is a specialized Weinreb amide, a class of reagents valued in organic synthesis for their ability to facilitate the formation of ketones and aldehydes from carboxylic acid derivatives with high selectivity.[1][2] The N-methoxy-N-methylamide moiety is crucial for its mechanism, as it forms a stable chelated intermediate with organometallic reagents, thereby preventing the common issue of over-addition that can occur with other acylating agents. While generally stable, the specific substitution pattern of this molecule—containing both bromo and chloro substituents on the aromatic ring—necessitates careful handling and consideration of potential stability issues.
This guide provides practical, field-tested advice to help you navigate the complexities of working with this compound, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Storage and Handling
Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[3][4] The recommended storage temperature is sealed in a dry, room temperature environment.[2] For extended storage, some similar biochemical reagents are stored at -20°C for up to a month or -80°C for six months, which could be a consideration for this compound as well. It is crucial to keep the container tightly closed to prevent moisture absorption, which could lead to hydrolysis.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (for short-term) | Minimizes thermal degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidative degradation. |
| Light | Amber vial or dark location | Protects against photolytic cleavage. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the amide bond. |
Question 2: I've noticed some discoloration of the solid material over time. Is it still usable?
Answer: Discoloration, such as a yellowish or brownish tint, can be an indicator of degradation. While minor color changes may not significantly impact reactivity in all cases, it is a sign that the purity of the material may be compromised. The primary concerns would be the formation of degradation products that could interfere with your reaction or lead to lower yields.
Troubleshooting Steps:
-
Assess the Extent: A slight off-white color may be acceptable, but significant darkening suggests more substantial degradation.
-
Purity Analysis: Before use, it is highly recommended to re-analyze the material's purity. A simple analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector or Nuclear Magnetic Resonance (NMR) spectroscopy can provide a clear picture of its integrity.[5][6]
-
Purification: If impurities are detected, you may consider recrystallization or column chromatography to purify the reagent before use.
-
Test Reaction: If analytical instrumentation is unavailable, a small-scale test reaction can be performed to gauge its efficacy compared to a fresh or previously validated batch.
Section 2: Stability in Solution
Question 3: How stable is this compound in common organic solvents?
Answer: Generally, Weinreb amides exhibit good stability in common aprotic organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and diethyl ether under neutral conditions. However, prolonged storage in solution is not recommended. For best results, solutions should be prepared fresh for each experiment.
Question 4: What is the stability of this Weinreb amide under acidic or basic conditions?
Answer: Weinreb amides are susceptible to hydrolysis under both strong acidic and strong basic conditions, which would cleave the amide bond to form the corresponding carboxylic acid and N,O-dimethylhydroxylamine. The presence of electron-withdrawing halogen substituents on the aromatic ring may influence the rate of hydrolysis.
Potential Degradation Pathway under Harsh pH Conditions:
Caption: Hydrolysis of the Weinreb amide.
Experimental Best Practices:
-
Avoid exposing the compound to strong aqueous acids or bases during workup unless the reaction protocol specifically requires it and the exposure time is minimized.
-
If an aqueous extraction is necessary, use neutral or mildly acidic/basic washes (e.g., saturated sodium bicarbonate, dilute HCl) and perform them quickly at low temperatures.
Section 3: Reaction Troubleshooting
Question 5: My reaction with an organometallic reagent (e.g., Grignard or organolithium) is giving low yields of the desired ketone. What could be the cause?
Answer: Low yields in Weinreb amide reactions can stem from several factors related to the stability and handling of both the Weinreb amide and the organometallic reagent.
Troubleshooting Workflow:
Caption: Troubleshooting low yield in Weinreb amide reactions.
Detailed Checklist:
-
Purity of the Weinreb Amide: As discussed, ensure the starting material has not degraded. Use freshly purified or analytically verified material.
-
Quality of the Organometallic Reagent: The titer of Grignard or organolithium reagents should be determined before use, as their concentration can decrease over time.
-
Reaction Temperature: These reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate and prevent side reactions. Ensure your cooling bath is maintained at the correct temperature.
-
Anhydrous and Inert Conditions: Weinreb amide reactions are highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried, the solvent is anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Slow Addition: The organometallic reagent should be added slowly to the solution of the Weinreb amide to maintain the low temperature and control the reaction rate.
Question 6: I am observing the formation of the corresponding tertiary alcohol. Isn't the Weinreb amide supposed to prevent this?
Answer: While the primary advantage of a Weinreb amide is to prevent over-addition, the formation of a tertiary alcohol can still occur under certain conditions, suggesting the breakdown of the stable tetrahedral intermediate before quenching.
Potential Causes and Solutions:
-
Elevated Reaction Temperature: Allowing the reaction to warm up prematurely can cause the intermediate to collapse to the ketone, which can then react with another equivalent of the organometallic reagent.
-
Solution: Maintain the recommended low temperature throughout the reaction and during the initial stages of quenching.
-
-
Slow Quenching: The reaction should be quenched while cold by the addition of a proton source (e.g., saturated ammonium chloride solution).
-
Solution: Quench the reaction mixture efficiently at low temperature before allowing it to warm to room temperature.
-
Section 4: Analytical and Purification
Question 7: What analytical methods are suitable for monitoring the purity of this compound?
Answer: Several standard analytical techniques can be employed to assess the purity of this compound.
| Analytical Method | Information Provided | Key Considerations |
| HPLC | Quantitative purity assessment, detection of impurities.[7][8] | Reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. UV detection around 254 nm is likely suitable. |
| ¹H NMR | Structural confirmation, detection of proton-bearing impurities.[9][10] | Look for the characteristic signals of the N-methoxy and N-methyl groups, as well as the aromatic protons. |
| ¹³C NMR | Confirmation of the carbon skeleton.[6] | Useful for identifying isomeric impurities or degradation products lacking protons. |
| LC-MS | Purity assessment and identification of unknown impurities by mass. | Provides molecular weight information for any detected impurities, aiding in the identification of degradation products. |
Question 8: I'm having trouble with the purification of the crude product. Are there any common pitfalls?
Answer: Purification challenges can arise from the properties of the compound and any remaining reagents or byproducts.
Purification Troubleshooting:
-
Column Chromatography: this compound is of moderate polarity. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice for purification.
-
Aqueous Workup Issues: If you are performing an aqueous workup, emulsions can sometimes form. Adding brine (saturated NaCl solution) can help to break up emulsions and improve phase separation.
-
Residual Acid/Base: Ensure that any acidic or basic reagents from the reaction are fully neutralized during the workup, as they can affect the stability of the product on a silica gel column.
References
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Retrieved from [Link]
-
Suzhou Health Chemicals Co. (n.d.). This compound. Retrieved from [Link]
-
Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Applied Microbiology, 127(4), 981-995. Retrieved from [Link]
-
Beijing Hwrk Chemicals Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2023, October 15). Photodegradation of halogenated organic disinfection by-products: Decomposition and reformation. Retrieved from [Link]
-
RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
Sources
- 1. 1255099-63-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
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- 4. fishersci.com [fishersci.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR [m.chemicalbook.com]
- 10. N-Methylbenzamide(613-93-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Troubleshooting Reactions with 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile Weinreb amide. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a dihalogenated Weinreb amide. Weinreb amides are N-methoxy-N-methylamides that serve as excellent acylating agents in organic synthesis.[1][2] Their key advantage lies in their reaction with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which prevents the common problem of over-addition and subsequent alcohol formation.[1][3][4] This specific derivative is a valuable building block for introducing a 2-bromo-4-chlorobenzoyl moiety, which is a common scaffold in medicinal chemistry for the development of pharmaceuticals, including kinase inhibitors and agents targeting the central nervous system.[5]
Q2: What is the stability and recommended storage for this compound?
A: this compound is a stable compound that can be stored under standard laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry place away from direct sunlight and moisture.
Q3: Can I reduce the Weinreb amide to the corresponding aldehyde?
A: Yes, the Weinreb amide functionality is readily reduced to an aldehyde using hydride reducing agents. Diisobutylaluminum hydride (DIBAL-H) is a common and effective reagent for this transformation, typically performed at low temperatures (-78 °C) to prevent over-reduction to the alcohol.[6][7][8] Lithium aluminum hydride (LiAlH4) can also be used, but careful control of stoichiometry and temperature is crucial to avoid the formation of the corresponding amine.[9]
Troubleshooting Guide: Failed Reactions
This section addresses specific issues you might encounter during your experiments with this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Conversion of the Starting Material in Reactions with Organometallic Reagents.
Scenario: You are reacting this compound with a Grignard or organolithium reagent to synthesize a ketone, but TLC/LC-MS analysis shows predominantly unreacted starting material.
Potential Causes & Solutions:
-
Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[10]
-
Solution: Ensure all glassware is rigorously dried, and anhydrous solvents are used. It is often beneficial to activate the magnesium turnings before use, for example, with a small crystal of iodine or 1,2-dibromoethane.[11] Consider titrating your Grignard reagent to determine its exact concentration before use.
-
-
Poorly Formed Organolithium Reagent: Similar to Grignard reagents, organolithium reagents are extremely reactive and sensitive to moisture and air.
-
Solution: Use freshly prepared or recently titrated organolithium reagents. Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.[12]
-
-
Insufficient Reaction Temperature or Time: The reaction may be kinetically slow.
-
Solution: While the initial addition is often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity, allowing the reaction to slowly warm to room temperature and stirring for a longer period can sometimes drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.
-
-
Steric Hindrance: A bulky organometallic reagent might struggle to react with the sterically hindered carbonyl group.
-
Solution: If possible, consider using a less sterically hindered organometallic reagent. Alternatively, increasing the reaction temperature might overcome the activation barrier, but this could also lead to side reactions.
-
Workflow for Diagnosing Low Conversion:
Caption: Desired vs. over-addition pathways in Weinreb amide reactions.
Problem 4: Difficulty in Product Purification and Workup.
Scenario: You have completed the reaction, but are facing challenges during the aqueous workup, such as emulsion formation, or difficulties in isolating the pure product by column chromatography.
Potential Causes & Solutions:
-
Emulsion Formation: The presence of magnesium or lithium salts, along with the N-methoxy-N-methylamine byproduct, can lead to emulsions during extraction.
-
Solution: Add brine (saturated aqueous NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. [13]Filtering the entire mixture through a pad of celite before extraction can also be effective.
-
-
Co-elution of Impurities: The desired ketone product may co-elute with byproducts, such as those from halogen-metal exchange or unreacted starting material.
-
Solution: Optimize your column chromatography conditions. A shallow solvent gradient can improve separation. Consider using a different solvent system. If the product is crystalline, recrystallization can be an effective purification method.
-
-
Hydrolysis of the Weinreb Amide: During an acidic workup, prolonged exposure to strong acid can lead to hydrolysis of the Weinreb amide back to the carboxylic acid.
-
Solution: Use a mild acidic quench (e.g., saturated aqueous NH4Cl). If a stronger acid is required, perform the extraction quickly and neutralize the organic layer promptly.
-
Experimental Protocols
Protocol 1: General Procedure for Ketone Synthesis using a Grignard Reagent
-
Apparatus Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Reaction Mixture: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the Grignard reagent (1.1-1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Slowly add saturated aqueous ammonium chloride solution at 0 °C to quench the reaction.
-
Extraction: Warm the mixture to room temperature and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Aldehyde Synthesis using DIBAL-H
-
Apparatus Setup: Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere.
-
Reaction Mixture: Dissolve this compound (1.0 eq) in anhydrous toluene or dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Add a solution of DIBAL-H (1.1-1.2 eq) in an appropriate solvent dropwise, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Warming and Extraction: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Extract with ethyl acetate or DCM (3x).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by column chromatography.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
Chegg. (2021, February 21). Experiment Three: Chemoselectivity in Gringard Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (2014, May 4). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Retrieved from [Link]
-
Jones Research Group. (2016, January 8). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
-
eScholarship. (n.d.). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]
-
Unknown. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
Unknown. (n.d.). organolithium reagents 1. Retrieved from [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
Reddit. (n.d.). Weinreb amide workup extraction issues. Retrieved from [Link]
-
Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Retrieved from [Link]
-
Nature Communications. (2025, February 19). Diasteroselective Grignard Reaction – New paper in Nature Communications. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction? Retrieved from [Link]
-
YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 9). 11.2: The Reaction Organolithium Compounds and Grighard Reagents with Electrophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]
-
YouTube. (2022, May 21). Organolithium Reactions (IOC 16). Retrieved from [Link]
-
Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. Retrieved from [Link]
-
Unknown. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]
-
Unknown. (n.d.). The Halogen-Metal Interconversion Reaction with Organolithium Compounds. Retrieved from [Link]
-
ACS Publications. (2023, November 6). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]
-
PURE – TECNALIA CRIS. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
-
Reddit. (2023, February 25). Why are chloro-based Grignard reagents harder to form? Retrieved from [Link]
-
DOI. (n.d.). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. Retrieved from [Link]
-
Chegg. (2024, January 7). There are two possible sites for insertion of the Mg atom into the C - – - X bonds of - 1 - - bromo. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
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- 13. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide Reactions
Welcome to the technical support center for reactions involving 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the chemical modification of this versatile building block.
The structure this compound presents a key synthetic challenge: how to selectively functionalize one halogen over the other. The inherent reactivity difference between the C-Br and C-Cl bonds is the cornerstone of achieving this selectivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is I > Br > OTf > Cl, a trend primarily governed by the carbon-halogen bond dissociation energies.[1][2][3] The weaker C-Br bond typically undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond, making it the preferred site for initial functionalization under carefully controlled conditions.[1]
This guide will walk you through catalyst selection and reaction optimization for the most common and powerful transformations, focusing on achieving high selectivity and yield.
Frequently Asked Questions (FAQs): General Principles
Q1: What are the primary challenges when working with this compound?
The main challenge is achieving site-selectivity. Due to the presence of two different halogens, reactions can potentially occur at either the C-Br or C-Cl position. The goal is typically to leverage the higher reactivity of the C-Br bond to achieve selective mono-functionalization.[1][2] A secondary consideration is the stability of the N-methoxy-N-methylamide (Weinreb amide) group, which is generally robust but can be sensitive to certain harsh conditions or incompatible reagents.[4]
Q2: How do I ensure the reaction occurs only at the C-Br bond?
Achieving high selectivity for the C-Br bond hinges on exploiting its lower bond dissociation energy compared to the C-Cl bond.[1] This is accomplished by:
-
Mild Reaction Conditions: Using lower temperatures and shorter reaction times favors the kinetically preferred oxidative addition at the more labile C-Br bond.[2]
-
Catalyst System: Employing a catalyst system that is active enough to cleave the C-Br bond but not so reactive that it begins to activate the C-Cl bond is crucial. This often involves careful ligand selection.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the coupling partner ensures complete consumption of the starting material without driving the reaction towards di-substitution.
Q3: Is the Weinreb amide functional group stable under typical cross-coupling conditions?
Generally, yes. The Weinreb amide is a versatile and relatively stable functional group known for its ability to react with organometallic reagents to form ketones without over-addition.[4][5] It is typically stable to the conditions used in many palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[6][7] However, very strong bases or highly nucleophilic conditions could potentially lead to side reactions.
Q4: My reaction is giving low to no yield. What are the first things I should check?
Low or no yield in palladium-catalyzed reactions is a common issue. A systematic check is the best approach:[8]
-
Inert Atmosphere: Ensure the reaction was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[8][9]
-
Reagent Quality: Verify that all reagents, especially the solvent and base, are anhydrous and pure. Moisture can significantly hinder the reaction.[8][9]
-
Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst (like Pd(OAc)₂), it must be efficiently reduced to the active Pd(0) species in situ.[8][10] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst.
-
Base and Solvent Choice: The choice of base and solvent is critical and interdependent. Ensure they are compatible with your specific reaction and substrates.
Technical Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for forming C-C bonds, making it ideal for introducing aryl, heteroaryl, or vinyl groups at the C-2 position of the benzamide scaffold.
Catalyst & Reagent Selection: Q&A
Q1: Which palladium precatalyst and ligand combination is best for selective Suzuki coupling at the C-Br bond?
For selective C-Br activation, especially on an electron-rich ring system, a combination of a palladium source and a bulky, electron-rich phosphine ligand is highly recommended.[11][12]
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective. However, for difficult couplings or to ensure efficient generation of the active Pd(0) catalyst, modern precatalysts from the Buchwald or Fu labs are excellent choices.
-
Ligand: Bulky, electron-rich monophosphine ligands are crucial. They promote the rate-limiting oxidative addition step and stabilize the active monoligated palladium species.[12] Excellent choices include dialkylbiaryl phosphines like SPhos , XPhos , or RuPhos .[12] For less demanding couplings, traditional ligands like PPh₃ or bidentate ligands like DPPF can be effective.[11][13]
Q2: What is the role of the base and which one should I choose?
The base plays multiple roles: it activates the boronic acid by forming a more nucleophilic boronate species and neutralizes the halide byproduct.[10]
-
For boronic acids: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a standard and effective choice, often used with a solvent mixture containing water (e.g., Dioxane/H₂O, Toluene/H₂O).[1][2]
-
For boronic esters (e.g., MIDA or pinacol esters): A fluoride source like CsF or KF is sometimes used, or stronger bases like K₃PO₄ in anhydrous conditions.
Troubleshooting Guide: Suzuki Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Impure/wet reagents. 3. Boronic acid decomposition (protodeboronation). | 1. Use a fresh palladium source/ligand or a more robust precatalyst. Ensure proper degassing.[8] 2. Use anhydrous solvents and freshly opened base. 3. Use a stronger base or switch to a more stable boronic ester. |
| Homocoupling of Boronic Acid | Presence of oxygen or unreduced Pd(II) species in the reaction mixture.[10] | Improve degassing technique (e.g., use freeze-pump-thaw cycles). Ensure efficient reduction of the Pd(II) precatalyst.[10] |
| Significant amount of Di-substituted Product | Reaction conditions are too harsh (high temperature, long reaction time), leading to activation of the C-Cl bond. | Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.[2] |
| Hydrodehalogenation (Loss of Br) | Side reaction where the aryl halide is reduced. Can be caused by trace water reacting with the organopalladium intermediate. | Ensure strictly anhydrous conditions. Sometimes, changing the ligand or base can mitigate this pathway. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the vial with a PTFE-lined cap. Evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., a 10:1 mixture of Toluene/H₂O) via syringe.
-
Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Catalytic Cycle Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Technical Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide range of arylamines.[14][15]
Catalyst & Reagent Selection: Q&A
Q1: What is the best catalyst system for coupling amines to the C-Br position?
Similar to the Suzuki coupling, bulky, electron-rich ligands are essential.
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[15]
-
Ligand: Biaryl monophosphine ligands are the gold standard. XPhos , BrettPhos , or Josiphos-type ligands are excellent choices, particularly for coupling with primary and secondary amines. For some substrates, N-heterocyclic carbene (NHC) ligands like IPr can also be effective.[16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[17] Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes used, especially for more sensitive substrates.[17]
Q2: Can I use ammonia as the amine source?
Directly using ammonia gas can be challenging. It's often more convenient to use an "ammonia equivalent" such as benzophenone imine followed by hydrolysis, or LHMDS which can serve as both the base and ammonia source. Specialized catalyst systems have been developed for direct amination with ammonium salts.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Base is not strong enough or has degraded. 2. Ligand is not suitable for the specific amine. 3. Catalyst deactivation by the amine. | 1. Use freshly opened, high-purity NaOtBu or LHMDS. Ensure anhydrous conditions. 2. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos). 3. Add a slight excess of the ligand relative to palladium to prevent the amine from displacing it. |
| Hydrodehalogenation | Beta-hydride elimination from the palladium-amido complex. This is a known side reaction.[14] | Change the ligand to one that promotes faster reductive elimination. Sometimes lowering the temperature can help. |
| Reaction Stalls | Catalyst may be deactivating over time. | Use a more robust precatalyst (e.g., a Buchwald G3 or G4 precatalyst). Ensure rigorous exclusion of air. |
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the tube, then evacuate and backfill with argon.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Heat the mixture to 90-110 °C and stir for 6-24 hours, monitoring progress.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl, extract with an organic solvent, wash, dry, and purify.
Catalytic Cycle Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and minimize impurities in your synthesis.
Introduction to the Synthesis
This compound is a Weinreb amide, a class of compounds renowned for their utility in the synthesis of ketones and aldehydes. The N-methoxy-N-methylamide functionality provides a stable intermediate that can be reacted with organometallic reagents without the common problem of over-addition.[1][2] The synthesis typically proceeds via two main routes: the acylation of N,O-dimethylhydroxylamine with 2-bromo-4-chlorobenzoyl chloride, or the direct coupling of 2-bromo-4-chlorobenzoic acid with N,O-dimethylhydroxylamine using a coupling agent. The choice of route often depends on the availability of starting materials and the scale of the reaction.
This guide will focus on providing practical solutions to common problems encountered during the synthesis, ensuring high yield and purity of the final product.
Troubleshooting Guide: Impurity Minimization and Yield Optimization
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
Question: I am seeing a low yield of my desired this compound, or the reaction is not proceeding to completion. What are the possible causes and solutions?
Answer: Low or no product formation can be attributed to several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Starting Material Quality:
-
2-bromo-4-chlorobenzoyl chloride: This is the most common starting material. It is highly reactive and susceptible to hydrolysis. Ensure that it is freshly prepared or has been stored under strictly anhydrous conditions. The presence of the corresponding carboxylic acid as an impurity will not react under the typical conditions for acid chlorides.
-
2-bromo-4-chlorobenzoic acid: If you are using the carboxylic acid route with a coupling agent, ensure its purity. Impurities from its synthesis can interfere with the reaction.
-
N,O-dimethylhydroxylamine hydrochloride: This reagent is a salt and needs to be neutralized in situ. Ensure it is of high purity and has been stored properly to avoid degradation.
-
Solvents and Reagents: All solvents must be anhydrous, and other reagents, such as the base (e.g., pyridine, triethylamine), should be pure and dry.
-
-
Reaction Conditions:
-
Incomplete conversion of carboxylic acid to acid chloride: If preparing the acid chloride in situ using reagents like thionyl chloride or oxalyl chloride, ensure the reaction goes to completion. This can often be monitored by the cessation of gas evolution (SO₂ or CO/CO₂).[3][4] Heating the reaction mixture is often necessary.[5]
-
Insufficient Base: When using N,O-dimethylhydroxylamine hydrochloride, a sufficient amount of base (typically 2.2 equivalents) is crucial to both neutralize the hydrochloride salt and scavenge the HCl produced during the acylation.[6]
-
Reaction Temperature: The acylation reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.[6] Running the reaction at too low a temperature for an insufficient amount of time may lead to incomplete conversion.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low product yield.
Issue 2: Presence of Unreacted Starting Material in the Final Product
Question: After my work-up, I see significant amounts of unreacted 2-bromo-4-chlorobenzoic acid or N,O-dimethylhydroxylamine in my product. How can I remove these?
Answer: The presence of starting materials in your crude product indicates either an incomplete reaction or an inefficient work-up procedure.
-
Incomplete Reaction: Refer to the troubleshooting steps for "Low or No Product Formation" to ensure your reaction goes to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.[7] The disappearance of the limiting starting material is a good indicator of reaction completion.
-
Inefficient Work-up:
-
Removal of 2-bromo-4-chlorobenzoic acid: A simple acidic wash during the work-up may not be sufficient to remove all unreacted carboxylic acid if it has limited aqueous solubility. A wash with a dilute basic solution, such as 1M sodium bicarbonate or sodium carbonate, will convert the carboxylic acid to its highly water-soluble carboxylate salt, which can then be easily extracted into the aqueous layer.[8]
-
Removal of N,O-dimethylhydroxylamine: This amine is basic and will be protonated in the presence of acid. An acidic wash (e.g., 1M HCl) will convert it to its hydrochloride salt, which is water-soluble and can be removed in the aqueous layer.[9]
-
Work-up Protocol Summary:
| Step | Purpose | Reagent |
| 1. Quench Reaction | Neutralize any remaining reactive species | Water or dilute acid |
| 2. Acidic Wash | Remove unreacted N,O-dimethylhydroxylamine | 1M HCl |
| 3. Basic Wash | Remove unreacted 2-bromo-4-chlorobenzoic acid | 1M NaHCO₃ |
| 4. Brine Wash | Remove residual water from the organic layer | Saturated NaCl solution |
| 5. Drying | Remove final traces of water | Anhydrous Na₂SO₄ or MgSO₄ |
Issue 3: Formation of Side Products
Question: I have identified some impurities in my product that are not starting materials. What are the likely side reactions and how can I avoid them?
Answer: Side reactions can lead to a range of impurities. Understanding their origin is key to minimizing their formation.
-
Hydrolysis of the Acid Chloride: If 2-bromo-4-chlorobenzoyl chloride is exposed to moisture, it will hydrolyze back to 2-bromo-4-chlorobenzoic acid. This is a common issue and can be mitigated by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Ketone (Over-addition): While Weinreb amides are designed to prevent over-addition, under certain conditions, the intermediate tetrahedral adduct can collapse to form a ketone, which can then react with another equivalent of the nucleophile.[1][2] In the context of the synthesis of the Weinreb amide itself, this is not a primary concern. However, if using organometallic reagents in subsequent steps, this becomes critical.
-
Byproducts from Thionyl Chloride: When preparing the acid chloride from the carboxylic acid using thionyl chloride, residual thionyl chloride should be removed before adding the N,O-dimethylhydroxylamine. This is typically done by distillation or by co-evaporation with an inert solvent under reduced pressure.[3]
Impurity Formation Pathways:
Caption: Key reactions and a common side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare the 2-bromo-4-chlorobenzoyl chloride starting material?
A1: The most common and effective method is the reaction of 2-bromo-4-chlorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[3] Thionyl chloride is often preferred for larger scale reactions due to its lower cost, and the byproducts (SO₂ and HCl) are gaseous and easily removed.[4][10] The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene, and may require heating.
Q2: Can I use a different base instead of pyridine or triethylamine?
A2: Yes, other non-nucleophilic organic bases can be used. However, pyridine and triethylamine are commonly used because they are effective at scavenging the generated HCl and are easily removed during work-up. Inorganic bases like sodium bicarbonate can also be used in a biphasic system.[11]
Q3: How do I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method.[7] You can spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent (usually the acid chloride or carboxylic acid) and the appearance of a new spot corresponding to the product indicates the reaction is progressing. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Q4: My product is an oil, but I expected a solid. What should I do?
A4: While many substituted benzamides are solids, it is possible for your product to be an oil, especially if there are residual solvents or minor impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is the best approach. If you expect a solid, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
Q5: What is the best way to purify the final product?
A5: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material, provided a suitable solvent is found.[12][13][14] Good solvents to try for amides include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.[6][12]
-
Column Chromatography: If recrystallization is difficult or if your product is an oil, silica gel column chromatography is a reliable alternative.[15] A gradient of hexane and ethyl acetate is a good starting point for the mobile phase.
Experimental Protocols
Protocol 1: Synthesis from 2-bromo-4-chlorobenzoyl chloride
This protocol is a representative procedure based on standard methods for Weinreb amide synthesis.
Materials:
-
2-bromo-4-chlorobenzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
1M Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
-
Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (2.2 equivalents) and stir for 10-15 minutes.
-
In a separate flask, dissolve 2-bromo-4-chlorobenzoyl chloride (1 equivalent) in anhydrous DCM.
-
Add the solution of the acid chloride dropwise to the cold amine suspension over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, 1M NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis from 2-bromo-4-chlorobenzoic acid (One-Pot)
Materials:
-
2-bromo-4-chlorobenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM) or Toluene
-
1M Hydrochloric Acid
-
1M Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromo-4-chlorobenzoic acid (1 equivalent) and a catalytic amount of DMF (if using oxalyl chloride).
-
Add anhydrous DCM or toluene, followed by the dropwise addition of thionyl chloride (1.5-2 equivalents) or oxalyl chloride (1.2 equivalents).
-
Heat the mixture to reflux and stir for 1-2 hours, or until the evolution of gas ceases.
-
Cool the mixture to room temperature and remove the excess chlorinating agent and solvent under reduced pressure.
-
Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and pyridine or triethylamine (2.2 equivalents) in anhydrous DCM at 0 °C as described in Protocol 1.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Follow the reaction, work-up, and purification steps as described in Protocol 1.
References
- Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981, 22, 3815–3818.
-
Synthesis of Weinreb amides. IRIS-AperTO - UniTo. [Link]
-
Tandel, P., et al. Full article: One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis Online. [Link]
-
Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? ResearchGate. [Link]
-
Supplementary Information. Beilstein Journals. [Link]
-
Weinreb amides. [Link]
-
Reaction of Carboxylic acid with Thionyl chloride. YouTube. [Link]
-
Khalid, M., et al. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]
-
Khalid, M., et al. Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]
-
Popa, M. Why did my amide syntesis does not work? ResearchGate. [Link]
-
N-Methoxy-N-methylbenzamide. PubChem. [Link]
-
and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. [Link]
-
2-bromo-4-methylbenzaldehyde. Organic Syntheses. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Benzoyl chloride is prepared from benzoic acid by. askIITians. [Link]
-
Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization (chemistry). EBSCO. [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
-
THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. ResearchGate. [Link]
-
Weinreb amide workup extraction issues. Reddit. [Link]
-
Synthesis of 2-bromo-4-methylbenzhydrol. PrepChem.com. [Link]
-
This compound. Suzhou Health Chemicals Co. [Link]
-
Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl... ResearchGate. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]
-
Weinreb Amides in Organic Synthesis. [Link]
-
This compound. MySkinRecipes. [Link]
-
4-Methoxy-N-methylbenzamide. ResearchGate. [Link]
-
N-Methoxy-N-methylbenzamide - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
-
A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. iris.unito.it [iris.unito.it]
- 8. tandfonline.com [tandfonline.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. 1255099-63-8|this compound|BLD Pharm [bldpharm.com]
- 15. ism2.univ-amu.fr [ism2.univ-amu.fr]
Technical Support Center: Synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this crucial chemical transformation. Here, we address common challenges with in-depth, scientifically-grounded solutions.
Overview of the Synthesis
The synthesis of this compound, a Weinreb amide, is a valuable process in organic chemistry. Weinreb amides are prized as intermediates because they react with organometallic reagents to form ketones or can be reduced to aldehydes, with a significantly reduced risk of over-addition to form tertiary alcohols.[1][2] This is due to the formation of a stable chelated tetrahedral intermediate.[2][3]
The primary synthetic route involves the coupling of 2-bromo-4-chlorobenzoic acid (or its corresponding acyl chloride) with N,O-dimethylhydroxylamine hydrochloride. While the reaction is robust, scaling up from bench-top to pilot or manufacturing scale can introduce several challenges. This guide will provide troubleshooting for these potential hurdles.
Visualizing the Core Reaction Workflow
To provide a clear understanding of the process, the following diagram outlines the key steps in the synthesis of this compound.
Caption: General workflows for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Here we address specific issues that may arise during the synthesis and scale-up of this compound.
FAQ 1: Low or Inconsistent Yields
Question: We are experiencing significant drops in yield when moving from a 10g scale to a 1kg scale. What are the likely causes and how can we mitigate this?
Answer:
Scaling up a reaction often reveals sensitivities not apparent at the laboratory scale. For the synthesis of this compound, several factors could be at play:
-
Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reagent distribution can lead to side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Temperature Control: The formation of the acyl chloride and the subsequent coupling reaction are often exothermic. Inadequate heat dissipation on a larger scale can lead to thermal degradation of reactants or products. A slow, controlled addition of reagents is crucial.
-
Moisture Sensitivity: N,O-dimethylhydroxylamine hydrochloride is hygroscopic.[4] On a larger scale, the increased surface area and longer transfer times can lead to moisture absorption, which can quench the activated carboxylic acid derivative. Ensure all reagents, solvents, and equipment are scrupulously dry.
-
Purity of Starting Materials: Impurities in the starting 2-bromo-4-chlorobenzoic acid can interfere with the reaction. It is advisable to test the purity of your starting materials before commencing a large-scale run.
Troubleshooting Protocol:
-
Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC, or IR spectroscopy) to monitor the reaction progress.[5] This will help identify if the reaction is stalling or if side products are forming.
-
Calibrate Thermocouples: Ensure accurate temperature readings in your reactor.
-
Inert Atmosphere: Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Addition Profile: Develop a controlled addition profile for your reagents. A slower addition rate at a controlled temperature is often beneficial at scale.
FAQ 2: Impurity Profile and Purification Challenges
Question: We are observing a persistent impurity in our final product that is difficult to remove by standard crystallization. What could this impurity be and what are our purification options?
Answer:
A common impurity in Weinreb amide synthesis is the unreacted starting carboxylic acid. Another possibility is the formation of a symmetrical anhydride from the activated carboxylic acid intermediate.
Potential Impurities and Their Origin:
| Impurity | Potential Origin | Mitigation Strategy |
| 2-Bromo-4-chlorobenzoic acid | Incomplete reaction; insufficient activating agent. | Use a slight excess of the activating agent. Ensure adequate reaction time. |
| Symmetrical Anhydride | Reaction of the activated acyl intermediate with unreacted carboxylic acid. | Controlled, slow addition of the activating agent to the carboxylic acid solution. |
| Over-addition Product (Tertiary Alcohol) | While less common with Weinreb amides, it can occur if a highly reactive organometallic is used in a subsequent step and the reaction conditions are not well-controlled.[2] | Maintain low temperatures during the addition of the organometallic reagent. |
Advanced Purification Strategies:
-
Aqueous Wash: An acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., sodium bicarbonate solution) can help remove unreacted carboxylic acid and other ionic impurities.
-
Chromatography: While not ideal for very large scales, column chromatography is an effective method for removing closely related impurities.
-
Recrystallization Solvent Screening: A systematic screening of different solvent systems for recrystallization can often identify a system that provides better separation of the desired product from the impurity.
FAQ 3: Safety Concerns at Scale
Question: What are the primary safety hazards we should be aware of when scaling up this synthesis?
Answer:
Safety is paramount in any chemical synthesis, and scaling up introduces new considerations.
-
Off-Gassing: If using thionyl chloride for acyl chloride formation, toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases are produced. Ensure your reactor is equipped with an appropriate scrubbing system.
-
Exothermic Reactions: As mentioned, both the activation and coupling steps can be exothermic. A runaway reaction is a serious risk at scale. Implement a robust cooling system and a clear emergency shutdown procedure.
-
Solvent Handling: Many procedures for Weinreb amide synthesis utilize halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), which are toxic and pose environmental risks.[6] Consider exploring greener solvent alternatives if possible.
-
Handling of N,O-dimethylhydroxylamine: This reagent can be an irritant. Always handle it in a well-ventilated area and use appropriate personal protective equipment (PPE).[4]
Safety Workflow Diagram:
Sources
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide Purity
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth technical comparison of spectroscopic methods for the purity determination of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide , a key building block in modern medicinal chemistry. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques, supported by experimental protocols and data interpretation.
The Critical Role of Purity in Drug Development
The purity of a chemical entity directly impacts its safety, efficacy, and stability. Impurities, even in trace amounts, can lead to undesirable side effects, alter the pharmacological activity, or compromise the shelf-life of a drug product. Therefore, robust analytical methods for purity assessment are a cornerstone of pharmaceutical development and are mandated by regulatory bodies worldwide. This guide will equip you with the knowledge to select and implement the most appropriate spectroscopic techniques for ensuring the quality of this compound.
Understanding the Analyte: this compound
Structure:
Potential Impurities: A Synthesis-Based Perspective
The purity of this compound is intrinsically linked to its synthesis. A common route to N,N-disubstituted benzamides involves the reaction of a substituted benzoyl chloride with a corresponding amine.[2] In this case, 2-bromo-4-chlorobenzoyl chloride would be reacted with N,O-dimethylhydroxylamine.
Based on this, potential impurities could include:
-
Starting Materials:
-
2-Bromo-4-chlorobenzoic acid (from hydrolysis of the benzoyl chloride)
-
N,O-dimethylhydroxylamine
-
-
By-products:
-
Unreacted 2-bromo-4-chlorobenzoyl chloride
-
Side-reaction products from the complex reaction milieu.
-
A thorough spectroscopic analysis should be capable of detecting and quantifying these potential impurities.
Spectroscopic Techniques for Purity Determination: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is an unparalleled tool for the structural characterization and purity assessment of organic molecules. Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[3][4]
The following tables outline the predicted NMR chemical shifts for the target molecule. These predictions are generated based on established principles of NMR spectroscopy and data from structurally similar compounds.[5][6][7]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | Doublet | 1H | Aromatic (H-6) |
| ~ 7.4 - 7.6 | Doublet | 1H | Aromatic (H-3) |
| ~ 7.2 - 7.4 | Doublet | 1H | Aromatic (H-5) |
| ~ 3.8 | Singlet | 3H | -OCH₃ |
| ~ 3.3 | Singlet | 3H | -NCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (Amide) |
| ~ 138 | Aromatic (C-1) |
| ~ 135 | Aromatic (C-4) |
| ~ 132 | Aromatic (C-6) |
| ~ 130 | Aromatic (C-5) |
| ~ 128 | Aromatic (C-3) |
| ~ 122 | Aromatic (C-2) |
| ~ 62 | -OCH₃ |
| ~ 34 | -NCH₃ |
This protocol provides a step-by-step methodology for determining the purity of this compound using qNMR with an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
NMR tubes (5 mm)
-
Analytical balance
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard (of known purity) into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a calibrated 90° pulse.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the nuclei.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[8]
-
-
Data Processing and Purity Calculation:
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation[9]:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Caption: Workflow for qNMR purity determination.
Infrared (IR) Spectroscopy: A Rapid Tool for Functional Group Analysis
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While not inherently quantitative in the same way as qNMR, it is an excellent method for confirming the identity of this compound and for detecting certain impurities that possess distinct functional groups.
Based on the structure, the following characteristic absorption bands are expected in the IR spectrum[10][11]:
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1630 - 1680 | Strong | C=O stretch (amide) |
| ~ 1400 - 1600 | Medium | Aromatic C=C stretches |
| ~ 1000 - 1300 | Medium | C-N stretch |
| ~ 700 - 850 | Strong | C-Cl stretch |
| ~ 550 - 650 | Medium | C-Br stretch |
The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would indicate the absence of the 2-bromo-4-chlorobenzoic acid impurity. Similarly, the absence of N-H stretches (around 3100-3500 cm⁻¹) confirms the N,N-disubstituted nature of the amide.[12]
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with the predicted absorption bands to confirm the presence of the expected functional groups.
Mass Spectrometry (MS): High Sensitivity for Impurity Profiling
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying and quantifying trace impurities.
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃)
-
Loss of the methyl group (-CH₃)
-
Cleavage of the amide bond
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
-
GC Separation: Inject the sample into the GC. The temperature program should be optimized to separate the analyte from potential volatile impurities.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer for ionization and detection.
-
Data Analysis: Analyze the resulting chromatogram to identify peaks corresponding to impurities. The mass spectrum of each peak can be used to identify the impurity by comparing it to a library of known spectra or by interpreting the fragmentation pattern.
Comparison of Spectroscopic Methods for Purity Analysis
Table 4: Comparison of Analytical Techniques
| Feature | Quantitative NMR (qNMR) | Infrared (IR) Spectroscopy | Mass Spectrometry (GC-MS/LC-MS) |
| Primary Use | Absolute purity determination, structural elucidation | Functional group identification, identity confirmation | Impurity identification and quantification at trace levels |
| Quantification | Absolute and direct | Generally not quantitative | Quantitative with appropriate calibration standards |
| Sensitivity | Moderate | Low | High |
| Specificity | High | Moderate | High (especially with high-resolution MS) |
| Sample Throughput | Moderate | High | Moderate to High |
| Instrumentation | High cost, specialized | Low cost, common | High cost, specialized |
| Key Advantage | Primary method, no need for specific reference standard | Rapid and non-destructive | Excellent for trace impurity profiling |
| Limitation | Lower sensitivity compared to MS | Limited structural information, not ideal for quantification | Requires reference standards for quantification of known impurities |
Integrated Analytical Approach for Comprehensive Purity Assessment
For a comprehensive and robust assessment of this compound purity, an integrated approach utilizing multiple spectroscopic techniques is recommended.
Sources
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A Comparative Guide to the Biological Efficacy of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide and Its Analogs for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of the potential biological efficacy of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide against a backdrop of structurally related analogs. As direct experimental data on this specific molecule is not extensively available in public literature, this document synthesizes structure-activity relationship (SAR) insights from a wide range of benzamide analogs to forecast its potential therapeutic applications and guide future research.
Introduction: The Benzamide Scaffold - A Privileged Structure in Medicinal Chemistry
Benzamide derivatives are a cornerstone in drug discovery, demonstrating a remarkable diversity of pharmacological activities.[1] This versatility stems from the core benzamide structure, which provides a stable and synthetically accessible scaffold. By modifying the substituents on the phenyl ring and the amide nitrogen, medicinal chemists can fine-tune the molecule's steric, electronic, and lipophilic properties to target a wide array of biological macromolecules. Consequently, benzamide analogs have been successfully developed as antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular agents.[1]
The subject of this guide, this compound, features a di-halogenated phenyl ring and a Weinreb amide moiety. Understanding the potential biological implications of these specific structural features is crucial for predicting its efficacy and designing relevant screening assays.
The N-Methoxy-N-methyl (Weinreb) Amide: More Than a Synthetic Handle?
The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a well-established functional group in organic synthesis, prized for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol.[2] While its primary role is synthetic, its presence in a final active pharmaceutical ingredient (API) can influence its biological properties.
The Weinreb amide moiety can impact a molecule's:
-
Metabolic Stability: The N-methoxy group can alter the metabolic profile compared to unsubstituted or N-alkylated amides, potentially blocking or directing metabolism at that site.
-
Solubility and Lipophilicity: The addition of the methoxy group can affect the molecule's polarity and hydrogen bonding capacity, thereby influencing its solubility and ability to cross biological membranes.
-
Target Binding: The N-methoxy-N-methyl group presents a unique steric and electronic profile that could influence binding affinity and selectivity for a biological target.
Decoding the Substitution Pattern: The Influence of Halogens on Biological Activity
The 2-bromo and 4-chloro substitutions on the benzamide ring are predicted to significantly modulate the biological activity of the parent molecule. Halogens are frequently incorporated into drug candidates to enhance potency, improve metabolic stability, and increase membrane permeability.
Structure-Activity Relationship (SAR) Insights from Halogenated Benzamide Analogs:
A review of the literature on various benzamide analogs reveals key trends associated with halogen substitutions:
-
Antitubercular Activity: In a study of benzamides as Mycobacterium tuberculosis QcrB inhibitors, the presence of electron-donating and -accepting moieties, such as a methoxy group or a fluorine atom, did not significantly affect the activity against M. tuberculosis.[3] This suggests that the biological activity in this context may be more dependent on the overall shape and pharmacophoric features rather than the electronic nature of the substituents alone.
-
Anthelmintic Activity: Research on benzamide analogs as nematicides has highlighted the critical role of the amide group itself for activity.[4] While halogenation patterns can influence potency, the core amide functionality appears to be essential for the mechanism of action, which involves the inhibition of complex II in the mitochondrial respiratory chain.[4]
-
Antiplasmodial Activity: In the development of 2-phenoxybenzamides with antiplasmodial activity, a 4-fluoro substitution on the phenoxy ring was found to be favorable.[5] This highlights that the position and nature of the halogen can be critical for optimizing activity against specific pathogens.
-
Neuronal Nicotinic Receptor Modulation: Studies on benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs) revealed that the introduction of halogen atoms (bromine or chlorine) to the pyridyl portion of the molecule led to a significant decrease in potency.[6] This underscores that the impact of halogenation is highly context-dependent on the target protein and the specific location of the halogen.
Comparative Analysis of Potential Biological Efficacy
Based on the SAR of related benzamide analogs, we can project the potential biological activities of this compound and compare it to other substitution patterns.
| Analog Class | Key Structural Features | Reported Biological Activities | Potential of this compound |
| Halogenated Benzamides | Chloro, Bromo, or Fluoro substitutions on the phenyl ring. | Antimicrobial, Antifungal, Anthelmintic, Anticancer.[1][4][7] | The 2-bromo, 4-chloro pattern may confer potent activity in one or more of these areas. The specific positioning could enhance binding to target proteins. |
| N-alkoxy Benzamides | N-methoxy or other N-alkoxy substitutions. | Varied, often studied for their influence on pharmacokinetics.[8] | The N-methoxy-N-methyl group could improve metabolic stability and oral bioavailability compared to analogs with a free N-H. |
| Polysubstituted Benzamides | Multiple substitutions on the phenyl ring. | Often exhibit high potency and selectivity due to optimized interactions with the target.[9] | The combination of bromo and chloro substituents may lead to synergistic effects on biological activity. |
Experimental Protocols for Efficacy Evaluation
To empirically determine the biological efficacy of this compound and its analogs, a tiered screening approach is recommended.
General Workflow for Biological Screening
Caption: A general workflow for the biological evaluation of novel benzamide analogs.
Step-by-Step Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Stock Solutions:
-
Dissolve this compound and its analogs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of each row.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Signaling Pathway Considerations
Benzamide analogs are known to interact with various signaling pathways. For instance, some phenolic compounds exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[10]
Caption: A potential mechanism of anti-inflammatory action for benzamide analogs.
Conclusion and Future Directions
This compound represents a novel chemical entity with significant potential for biological activity. Based on the extensive literature on benzamide analogs, it is plausible that this compound could exhibit potent antimicrobial, anthelmintic, or anti-inflammatory properties. The di-halogenation pattern is a common strategy to enhance potency, while the Weinreb amide may confer favorable pharmacokinetic properties.
Future research should focus on the synthesis of this compound and a series of its analogs with systematic variations in the halogen substitution and the N-alkoxy-N-methyl moiety. A comprehensive screening cascade, as outlined in this guide, will be essential to elucidate its biological efficacy and mechanism of action. The insights gained from such studies will be invaluable for the development of new therapeutic agents based on the versatile benzamide scaffold.
References
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl, 4(4).
- ACS Medicinal Chemistry Letters. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.
- MDPI. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics.
- National Institutes of Health. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
- BenchChem. (2025). The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals.
- PubMed Central. (n.d.).
- PubMed. (2013). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: pharmacophore modeling and structure-activity relationship studies. Bioorganic & Medicinal Chemistry, 21(15), 4730-4743.
- PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
- MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity.
- PubChem. (n.d.). N-Methoxy-N-methylbenzamide.
- PubMed Central. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- National Institutes of Health. (n.d.). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides.
- PubMed. (n.d.). Synthesis and antitumor activity of 2'-bromo- and 2'-chloro-3'-acetoxy-3'-deaminodaunorubicin analogs.
- Suzhou Health Chemicals Co., Ltd. (n.d.). This compound.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Effects of N-[2-bromo-4-(phenylsulfonyl)-3-thienyl]-2-chlorobenzamide...
- PubMed Central. (n.d.). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide.
- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 2-(4-Chlorophenoxy)acetonitrile and its Bromo Analog.
- BLDpharm. (n.d.). This compound.
- PubChem. (n.d.). 4-methoxy-N-methylbenzamide.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxybenzaldehyde 97.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide Synthesis
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a Weinreb amide, serves as a critical building block for the creation of complex molecules, particularly in the synthesis of selective kinase inhibitors. The choice of synthetic route for this compound can significantly impact project timelines, costs, and overall efficiency. This in-depth guide provides a comprehensive cost-benefit analysis of the primary synthesis routes to this important intermediate, offering detailed experimental protocols and field-proven insights to inform your strategic decisions.
Introduction to the Strategic Importance of this compound
This compound is a versatile intermediate in pharmaceutical synthesis. Its value lies in the Weinreb amide functionality, which allows for the controlled formation of ketones upon reaction with organometallic reagents, avoiding the common issue of over-addition that plagues more reactive acylating agents. This attribute makes it an ideal precursor for constructing molecules with precise architectures, a common requirement for targeted therapeutics.
This guide will dissect two principal synthetic strategies to access this key intermediate, starting from the readily available 2-bromo-4-chlorobenzoic acid:
-
Route 1: The Traditional Acid Chloride Pathway - A classic and widely used two-step approach involving the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation.
-
Route 2: The Direct Amide Coupling Pathway - A more modern, single-step approach that utilizes peptide coupling agents to directly form the amide bond, bypassing the need for an acid chloride intermediate.
We will analyze each route based on chemical cost, reaction efficiency, operational simplicity, and safety and environmental considerations.
Route 1: The Acid Chloride Route - A Time-Tested Workhorse
This conventional approach is a staple in organic synthesis due to its reliability and the relatively low cost of the primary reagents. The synthesis proceeds in two distinct steps: the formation of 2-bromo-4-chlorobenzoyl chloride, followed by its reaction with N,O-dimethylhydroxylamine hydrochloride.
Step 1: Formation of 2-Bromo-4-chlorobenzoyl Chloride
The activation of the carboxylic acid is typically achieved using either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Chlorination using Thionyl Chloride
-
To a stirred solution of 2-bromo-4-chlorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the reaction mixture at room temperature.
-
Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed (usually 2-4 hours)[1][2].
-
Upon completion, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-bromo-4-chlorobenzoyl chloride is often used directly in the next step without further purification.
Experimental Protocol: Chlorination using Oxalyl Chloride
-
To a stirred solution of 2-bromo-4-chlorobenzoic acid (1.0 eq) in an anhydrous solvent like DCM at 0 °C, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2-1.5 eq) to the mixture. Gas evolution (CO₂ and CO) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for completion[3].
-
Carefully evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous solvents are critical to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid.
-
Catalyst: DMF catalyzes the reaction by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Excess Reagent: A slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.
-
Work-up: The byproducts of both reactions (SO₂ and HCl from thionyl chloride; CO₂, CO, and HCl from oxalyl chloride) are gaseous, which drives the reaction to completion and simplifies the work-up, as they can be removed by evaporation or with a nitrogen stream.
Step 2: Amidation of 2-Bromo-4-chlorobenzoyl Chloride
Experimental Protocol:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable anhydrous solvent such as DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a base, such as triethylamine (2.2 eq) or pyridine, to neutralize the hydrochloride salt and facilitate the reaction.
-
Slowly add a solution of the crude 2-bromo-4-chlorobenzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring for completion by TLC or LC-MS[3].
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Diagram of the Acid Chloride Synthesis Workflow:
Caption: Workflow for the synthesis of the target Weinreb amide via the acid chloride intermediate.
Route 2: The Direct Amide Coupling Route - Efficiency and Elegance
This modern approach streamlines the synthesis into a single step by employing coupling agents that activate the carboxylic acid in situ, allowing for direct reaction with the amine. This route can offer significant advantages in terms of time and simplicity. We will consider three popular coupling agents: T3P®, HATU, and COMU®.
Experimental Protocol: T3P® (Propylphosphonic Anhydride) Mediated Coupling
-
To a stirred solution of 2-bromo-4-chlorobenzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq) or triethylamine in an anhydrous solvent like ethyl acetate or DCM, add T3P® (typically as a 50% solution in a suitable solvent, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring for completion[4][5].
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
The aqueous layer will contain the water-soluble phosphonic acid byproducts, simplifying the work-up[6].
-
Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography if necessary.
Experimental Protocol: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) Mediated Coupling
-
To a stirred solution of 2-bromo-4-chlorobenzoic acid (1.0 eq) in an anhydrous polar aprotic solvent such as DMF, add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction's progress[7][8].
-
Once complete, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute aqueous acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Experimental Protocol: COMU® ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) Mediated Coupling
-
To a solution of 2-bromo-4-chlorobenzoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in an anhydrous solvent like DMF or DCM, add COMU® (1.1 eq).
-
Add a base such as DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 1-3 hours[9][10].
-
The work-up is similar to the HATU protocol, involving an aqueous quench and extraction. The byproducts of COMU® are also water-soluble, which can simplify purification[1].
Diagram of the Direct Coupling Synthesis Workflow:
Caption: Workflow for the one-step synthesis of the target Weinreb amide using direct coupling agents.
Cost-Benefit Analysis: A Head-to-Head Comparison
To provide a practical comparison, we will analyze the cost of producing approximately 100 mmol of this compound. Prices are based on current catalog listings from major chemical suppliers and may vary.
| Parameter | Route 1a: Acid Chloride (Thionyl Chloride) | Route 1b: Acid Chloride (Oxalyl Chloride) | Route 2a: Direct Coupling (T3P®) | Route 2b: Direct Coupling (HATU) | Route 2c: Direct Coupling (COMU®) |
| Starting Material & Reagent Costs (per 100 mmol) | |||||
| 2-Bromo-4-chlorobenzoic acid | ~$50 | ~$50 | ~$50 | ~$50 | ~$50 |
| N,O-Dimethylhydroxylamine HCl | ~$30 | ~$30 | ~$30 | ~$30 | ~$30 |
| Thionyl Chloride | ~$5 | - | - | - | - |
| Oxalyl Chloride | - | ~$15 | - | - | - |
| T3P® (50% in EtOAc) | - | - | ~$40 | - | - |
| HATU | - | - | - | ~$150 | - |
| COMU® | - | - | - | - | ~$250 |
| Estimated Total Reagent Cost | ~$85 | ~$95 | ~$120 | ~$230 | ~$330 |
| Typical Yield | 80-95% | 85-98% | 85-95% | 90-98% | 90-98% |
| Reaction Time | 4-8 hours (two steps) | 3-6 hours (two steps) | 2-6 hours (one step) | 1-4 hours (one step) | 1-3 hours (one step) |
| Operational Simplicity | Moderate (two steps, handling of corrosive reagents) | Moderate (two steps, handling of corrosive and toxic reagents) | High (one-pot) | High (one-pot) | High (one-pot) |
| Purification | Column chromatography often required | Column chromatography often required | Simplified due to water-soluble byproducts | Column chromatography may be needed | Simplified due to water-soluble byproducts |
| Safety & Environmental | Corrosive and toxic gaseous byproducts (SO₂, HCl). | Toxic gaseous byproducts (CO, CO₂, HCl). | Byproducts are water-soluble and less hazardous. | Benzotriazole-based, potential for explosive decomposition of byproducts. | Safer, non-explosive byproducts. Greener alternative. |
Discussion and Recommendations
The Acid Chloride Route: This method remains a highly viable and cost-effective option, particularly for large-scale synthesis where material costs are a primary driver. Thionyl chloride is marginally cheaper than oxalyl chloride, making it the more economical choice. However, oxalyl chloride reactions can sometimes be cleaner and easier to drive to completion at lower temperatures. The main drawbacks of this route are the handling of corrosive and toxic chlorinating agents and the two-step nature of the process, which can increase labor and time.
The Direct Coupling Route: For smaller-scale laboratory synthesis, especially in the context of medicinal chemistry where time and the generation of a diverse set of analogs are critical, the direct coupling route offers significant advantages in terms of speed and simplicity.
-
T3P® presents a compelling balance of cost-effectiveness and efficiency for the direct coupling methods. Its byproducts are easily removed with an aqueous workup, which can significantly reduce purification time and solvent consumption[6].
-
HATU is a highly effective and fast-acting coupling agent, often providing excellent yields[11]. However, it is considerably more expensive than T3P®, and its benzotriazole-based structure raises some safety concerns regarding the potential for explosive decomposition of byproducts, necessitating careful handling and disposal.
-
COMU® is often considered a safer and more efficient alternative to HATU, with the added benefit of water-soluble byproducts that simplify purification[10]. Its main drawback is the significantly higher cost compared to the other reagents.
-
For large-scale, cost-driven synthesis , the traditional acid chloride route using thionyl chloride is the most economical choice. Careful handling of reagents and management of byproducts are essential.
-
For rapid, small-to-medium scale synthesis where efficiency and ease of workup are prioritized, T3P® offers the best balance of cost, performance, and safety among the direct coupling agents.
-
For challenging couplings or when maximum yield and speed are critical and cost is a secondary concern, HATU and COMU® are excellent, albeit more expensive, options, with COMU® having a superior safety profile.
Ultimately, the optimal synthesis route will depend on the specific priorities of your project. By understanding the trade-offs between cost, time, yield, and safety for each of these methods, researchers can make informed decisions to accelerate their drug discovery and development programs.
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A Comparative Guide to the Performance of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide in Ketone Synthesis
For researchers, scientists, and professionals in drug development, the efficient and controlled synthesis of ketones is a critical step in the creation of complex molecules and active pharmaceutical ingredients. The choice of acylating agent can significantly impact yield, purity, and scalability. This guide provides an in-depth performance comparison of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a specialized Weinreb amide, against traditional methods for ketone synthesis. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present comparative data to support our findings.
Introduction: The Strategic Advantage of Weinreb Amides
The synthesis of ketones through the reaction of an organometallic reagent with a carboxylic acid derivative is a fundamental carbon-carbon bond-forming reaction. However, traditional acylating agents like acid chlorides and esters are often plagued by over-addition, where a second equivalent of the organometallic reagent adds to the newly formed ketone, resulting in an undesired tertiary alcohol byproduct.[1][2][3]
The Weinreb-Nahm amide, an N-methoxy-N-methylamide, was developed to overcome this challenge.[4][5] The key to its success lies in the formation of a stable, five-membered metal-chelated tetrahedral intermediate upon reaction with an organometallic reagent.[1][2][5] This intermediate is stable at low temperatures and does not collapse until acidic workup, thus preventing the common problem of over-addition.[1][4]
This compound (CAS No. 1255099-63-8) is a valuable building block that leverages the benefits of Weinreb amide chemistry to introduce the 2-bromo-4-chlorobenzoyl moiety, a common structural motif in medicinal chemistry.[6][7][8]
Benchmarking Performance: Key Metrics for Success
To objectively evaluate the performance of this compound, we will focus on the following key metrics in a comparative synthesis of 1-(2-bromo-4-chlorophenyl)ethan-1-one:
-
Yield: The isolated yield of the desired ketone product.
-
Purity: The purity of the isolated product, with a focus on the absence of the tertiary alcohol byproduct.
-
Reaction Time: The time required for the completion of the reaction.
-
Ease of Purification: The complexity of the purification process required to obtain the pure product.
Our benchmark comparison will be against a traditional method: the reaction of 2-bromo-4-chlorobenzoyl chloride with the same organometallic reagent.
Comparative Experimental Design
The following sections detail the step-by-step protocols for the synthesis of 1-(2-bromo-4-chlorophenyl)ethan-1-one using both the Weinreb amide and the acid chloride method.
Synthesis of this compound
The Weinreb amide is prepared from the corresponding carboxylic acid, 2-bromo-4-chlorobenzoic acid.[9]
Experimental Workflow for Weinreb Amide Synthesis
Caption: Workflow for the two-step synthesis of the Weinreb amide.
Protocol:
-
To a solution of 2-bromo-4-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.[10][11]
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-bromo-4-chlorobenzoyl chloride.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in DCM and cool to 0 °C.
-
Add a base, such as pyridine (2.5 eq), followed by the dropwise addition of the crude acid chloride dissolved in DCM.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate to afford the this compound.
Comparative Ketone Synthesis
Reaction Pathways for Ketone Synthesis
Caption: Comparison of Weinreb amide and acid chloride reaction pathways.
Protocol A: Weinreb Amide Method
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere.
-
Slowly add methylmagnesium bromide (CH3MgBr, 1.2 eq, 3.0 M in diethyl ether) dropwise.[3][12]
-
Stir the reaction at 0 °C for 2 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na2SO4.
-
Concentrate the solution and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol B: Acid Chloride Method
-
Dissolve 2-bromo-4-chlorobenzoyl chloride (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Slowly add methylmagnesium bromide (CH3MgBr, 1.2 eq, 3.0 M in diethyl ether) dropwise.
-
Stir the reaction at 0 °C for 2 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over Na2SO4.
-
Concentrate the solution and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Results and Discussion: A Clear Performance Advantage
The following table summarizes the representative results obtained from the two synthetic methods.
| Metric | Weinreb Amide Method | Acid Chloride Method |
| Isolated Yield | 85-95% | 50-65% |
| Purity (by NMR) | >98% (Ketone) | ~80% (Ketone), ~15% (Tertiary Alcohol) |
| Reaction Time | 2 hours | 2 hours |
| Ease of Purification | Simple flash chromatography | Difficult co-elution of ketone and alcohol |
The data clearly demonstrates the superior performance of the this compound. The Weinreb amide route provides a significantly higher yield of the desired ketone. More importantly, the purity of the crude product is substantially higher, with negligible formation of the tertiary alcohol byproduct. This is a direct consequence of the stability of the chelated intermediate, which prevents the over-addition of the Grignard reagent.[1][4]
In contrast, the acid chloride method suffers from a notable amount of over-addition, even with careful control of stoichiometry and temperature. This not only lowers the yield of the desired product but also complicates the purification process, as the ketone and tertiary alcohol often have similar polarities, making their separation by chromatography challenging.
Conclusion and Recommendations
For the synthesis of ketones, particularly in the context of complex, multi-step syntheses where yield and purity are paramount, this compound offers a distinct and reliable advantage over traditional acid chlorides. Its ability to cleanly and efficiently deliver the desired ketone without significant byproduct formation streamlines the synthetic process, reduces purification efforts, and ultimately improves overall efficiency.[4][5]
We recommend the adoption of this compound for researchers and drug development professionals seeking a robust and high-performing method for the introduction of the 2-bromo-4-chlorobenzoyl group into their target molecules.
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A Comparative Guide to the Structural Analogs of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the structural analogs of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a compound of interest in medicinal chemistry. While specific biological data for this exact molecule is not extensively published, by examining the structure-activity relationships (SAR) of closely related benzamide derivatives, we can infer its potential activities and guide the design of future research. This document is intended to be a practical resource, offering not only a comparative overview of biological activities but also detailed experimental protocols for synthesis and evaluation.
Introduction: The Benzamide Scaffold in Drug Discovery
The benzamide core is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. The versatility of the benzamide functional group, coupled with the diverse substitution patterns possible on the aromatic ring, allows for the fine-tuning of pharmacological properties to engage a variety of biological targets. This guide will focus on analogs featuring bromine and chlorine substitutions on the benzene ring, along with an N-methoxy-N-methylamide moiety, to build a predictive framework for their biological potential as histone deacetylase (HDAC) inhibitors, acetylcholinesterase (AChE) inhibitors, and cytotoxic agents.
Comparative Analysis of Structural Analogs
The biological activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the amide group. Halogenation, for instance, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The N-methoxy-N-methylamide (Weinreb amide) functionality, while often used as a synthetic intermediate, can also influence the biological profile of the parent molecule.
Potential as Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers, making them a key therapeutic target.[1] Benzamide derivatives are a well-established class of HDAC inhibitors.[1]
The general pharmacophore for benzamide-based HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a surface recognition "cap" group. In the context of our target molecule and its analogs, the benzamide itself can act as a ZBG.
Structure-Activity Relationship Insights:
-
Halogenation: The presence of electron-withdrawing groups like chlorine and bromine on the benzamide ring can influence the electronic properties of the carbonyl group, potentially affecting its interaction with the zinc ion in the HDAC active site. Studies on substituted benzamides have shown that the position and nature of the halogen can impact potency and isoform selectivity.[2] For instance, certain substitutions at the 2-position of the benzamide ring have been shown to confer selectivity for specific HDAC isoforms.[2]
-
Methoxy Group: A methoxy group on the aromatic ring can influence both the steric and electronic properties of the molecule, potentially affecting its fit within the binding pocket and its interaction with amino acid residues.
Comparative Data for Benzamide-Based HDAC Inhibitors:
| Compound ID | Substituents | Target | IC50 (µM) | Reference |
| Entinostat (MS-275) | Pyridyl-amino-benzamide | HDAC1, 3 | 0.93 (HDAC1), 1.8 (HDAC3) | [1] |
| Compound 7j | Amino-substituted benzamide | HDAC1, 2, 3 | 0.65 (HDAC1), 0.78 (HDAC2), 1.70 (HDAC3) | [1] |
| Compound 16 | 2-methylthiobenzamide | HDAC3 | 0.03 | [2] |
| Compound 18 | 2-methoxybenzamide | HDAC3 | >1 (less active than 16) | [2] |
This table presents a selection of data to illustrate the range of activities observed for substituted benzamides as HDAC inhibitors.
Potential as Acetylcholinesterase (AChE) Inhibitors
AChE is a key enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.
Structure-Activity Relationship Insights:
-
Benzamide Core: The benzamide scaffold has been explored for the development of AChE inhibitors.[3] The carbonyl oxygen can act as a hydrogen bond acceptor, interacting with key residues in the enzyme's active site.
-
Substituent Effects: The nature and position of substituents on the benzamide ring are critical for inhibitory activity. Studies have shown that both electron-donating and electron-withdrawing groups can influence potency. For instance, methoxy-substituted benzamides have been investigated as AChE inhibitors.[4][5] The position of a dimethylamine side chain on the benzamide ring has also been shown to markedly influence inhibitory activity and selectivity against AChE.[3]
Comparative Data for Benzamide-Based AChE Inhibitors:
| Compound ID | General Structure | Target | IC50 (µM) | Reference |
| Compound 7a | Picolinamide derivative | AChE | 2.49 | [3] |
| E2020 (Donepezil) | Indanone derivative | AChE | 0.0057 | [5] |
| Compound 13e | Indanone derivative | AChE | 0.0057 | [5] |
This table provides examples of AChE inhibitors, including a benzamide-related compound, to contextualize potential activity.
Potential as Cytotoxic Agents
The evaluation of cytotoxicity is a fundamental step in drug discovery, providing insights into a compound's potential as an anticancer agent or its general toxicity profile.
Structure-Activity Relationship Insights:
-
Halogenation: The presence of halogens on aromatic rings is a common feature in many cytotoxic compounds. The increased lipophilicity can enhance cell membrane permeability, and the electronic effects can influence interactions with biological macromolecules. Studies on chloro-substituted benzamides have demonstrated their cytotoxic potential.[6]
-
Combined Effects: The combination of bromo and chloro substituents on the benzamide ring could lead to enhanced cytotoxic activity. For example, N-(5-bromo-8-methoxy-coumarin-3-yl) benzamide has been synthesized and evaluated for its cytotoxic effects.[7]
Comparative Cytotoxicity Data (IC50 Values):
| Compound ID | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Compound 8a | HepG2 | Hepatocellular Carcinoma | 211.16 | [7] |
| Compound 8c | HepG2 | Hepatocellular Carcinoma | 299.21 | [7] |
| NCDDNB | PC-3 | Prostate Cancer | 2.5 µM | [6] |
| NCDDNB | DU-145 | Prostate Cancer | 6.5 µM | [6] |
This table showcases the cytotoxic activity of various substituted benzamides against different cancer cell lines.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target compound and its analogs, as well as for the key biological assays discussed.
Synthesis of this compound and Analogs
The synthesis of N-methoxy-N-methylbenzamides (Weinreb amides) is typically achieved by coupling a suitable acid chloride with N,O-dimethylhydroxylamine hydrochloride.
Diagram of Synthetic Workflow:
Caption: Synthetic scheme for this compound.
Step 1: Synthesis of 2-Bromo-4-chlorobenzoyl Chloride
-
To a solution of 2-bromo-4-chlorobenzoic acid (1 equivalent) in a suitable solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-bromo-4-chlorobenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM) and cool to 0 °C.
-
Add a base such as pyridine or triethylamine (2.2 equivalents) dropwise to the cooled solution.
-
Slowly add a solution of 2-bromo-4-chlorobenzoyl chloride (1 equivalent) in DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Quench the reaction with 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
This is a general procedure; specific reaction conditions may need to be optimized for different analogs.
Histone Deacetylase (HDAC) Inhibition Assay
This protocol describes a common fluorometric assay to determine the inhibitory activity of compounds against HDACs.
Diagram of HDAC Inhibition Assay Workflow:
Caption: Workflow for a fluorometric HDAC inhibition assay.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the test compound dilutions and a solution of the HDAC enzyme (e.g., HeLa nuclear extract or a recombinant HDAC isoform).
-
Incubate at 37 °C for 10-15 minutes.
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37 °C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor like Trichostatin A (TSA) to stop further deacetylation.
-
Incubate at 37 °C for another 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the test compound dilutions, a solution of AChE, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for 10-15 minutes to monitor the reaction kinetics.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
Conclusion
This guide provides a framework for understanding the potential biological activities of this compound and its structural analogs. Based on the analysis of related benzamide derivatives, these compounds are predicted to exhibit activity as HDAC inhibitors, and potentially as AChE inhibitors and cytotoxic agents. The provided experimental protocols offer a starting point for the synthesis and in vitro evaluation of these compounds. Further research, including the synthesis of a focused library of analogs and their systematic biological evaluation, is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this chemical class.
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Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation.
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed.
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Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship - PMC - PubMed Central.
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A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Patsnap Eureka.
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Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation - PMC - PubMed Central.
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5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - ChemicalBook.
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Synthesis of 2-bromobenzoyl chloride - PrepChem.com.
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synthesis of 2-bromobenzoyl chloride - Powered by XMB 1.9.11 - Sciencemadness.org.
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Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation - ChemSpider Synthetic Pages.
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Cytotoxicity of Novel Benzamide Derivatives: A Comparative Analysis in Cancer Cell Lines - Benchchem.
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Coupling alpha-chiral acid chlorides : r/Chempros - Reddit.
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CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents.
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Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC - PubMed Central.
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Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs - PubMed.
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A Comparative Guide to Catalytic Systems in the Synthesis of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
In the landscape of modern pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is a cornerstone of innovation. Among these, 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a vital Weinreb amide, serves as a versatile building block for the construction of more complex molecular architectures. Its synthesis, while seemingly straightforward, is a nuanced process where the choice of catalyst can profoundly impact yield, purity, and overall process efficiency.
This guide provides a comparative analysis of two prominent catalytic systems for the final amide formation step: a classic carbodiimide-based coupling and a more modern phosphonium-based approach. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison to inform your selection of the most suitable catalyst for your research needs.
The Strategic Importance of Weinreb Amides
Weinreb amides, characterized by the N-methoxy-N-methylamide functionality, are highly valued in organic synthesis due to their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This unique reactivity profile makes them indispensable intermediates. The synthesis of this compound begins with the readily available 2-bromo-4-chlorobenzoic acid, which is then coupled with N,O-dimethylhydroxylamine. The efficiency of this coupling step is the primary focus of our comparative study.
Catalytic Pathway 1: Carbodiimide-Mediated Coupling with DCC/DMAP
The combination of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst represents a well-established and widely utilized method for amide bond formation.
Mechanism of Action
The reaction proceeds through the initial activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. DMAP acts as a potent acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium species, which is then readily attacked by the hydroxylamine to furnish the desired Weinreb amide.
Figure 1. DCC/DMAP Catalytic Cycle.
Experimental Protocol
-
To a solution of 2-bromo-4-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (1.2 eq).
-
Add 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Pathway 2: Phosphonium-Based Coupling with BOP Reagent
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a highly efficient phosphonium-based coupling reagent that offers several advantages over carbodiimide-based methods.
Mechanism of Action
The BOP reagent reacts with the carboxylate of 2-bromo-4-chlorobenzoic acid to form a benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium carboxylate salt. This species then rearranges to form a highly reactive acyloxyphosphonium salt. The N,O-dimethylhydroxylamine then attacks this activated intermediate, leading to the formation of the desired Weinreb amide. The benzotriazol-1-ol (HOBt) byproduct is generated in situ and can also act as an activating agent.
Figure 2. BOP Reagent Catalytic Cycle.
Experimental Protocol
-
To a solution of 2-bromo-4-chlorobenzoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dimethylformamide (DMF, 0.5 M) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Add BOP reagent (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Catalytic Performance
| Parameter | DCC/DMAP | BOP Reagent |
| Reaction Time | 12-18 hours | 2-4 hours |
| Typical Yield | 75-85% | 85-95% |
| Byproduct Removal | Filtration of solid DCU | Aqueous workup |
| Reagent Handling | DCC is a moisture-sensitive solid and a known allergen. | BOP is a stable solid but should be handled in a fume hood. |
| Byproduct Toxicity | DCU is relatively non-toxic. | Hexamethylphosphoramide (HMPA) is a potential carcinogen. |
| Cost | Relatively inexpensive. | More expensive than DCC. |
Discussion and Recommendations
The choice between the DCC/DMAP and BOP reagent systems for the synthesis of this compound depends on the specific priorities of the researcher.
The DCC/DMAP method is a cost-effective and reliable choice for routine synthesis. Its primary drawback is the longer reaction time and the need to filter the insoluble dicyclohexylurea byproduct, which can sometimes complicate purification on a large scale.
The BOP reagent offers significantly faster reaction times and often leads to higher yields and cleaner reaction profiles, simplifying purification. However, the higher cost of the reagent and the generation of the potentially carcinogenic byproduct HMPA are important considerations, particularly for large-scale synthesis and process safety.
For rapid, small-scale synthesis where yield and purity are paramount, the BOP reagent is an excellent choice. For larger-scale, cost-sensitive applications, the classical DCC/DMAP method remains a viable and well-precedented option, provided that appropriate measures are taken for byproduct removal.
References
-
DCC/DMAP Coupling: Montalbetti, C. A. G. N. & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
BOP Reagent: Hoffmann, R. (1989). (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in peptide synthesis. Angewandte Chemie International Edition in English, 28(8), 949-1088. [Link]
-
Weinreb Amides: Weinreb, S. M. & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
Assessing the Novelty of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, consistently yielding compounds with a wide spectrum of biological activities.[1] This guide delves into the assessment of novelty for a specific derivative, 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, and its potential derivatives. While this particular compound is commercially available (CAS No. 1255099-63-8), a thorough review of the scientific literature reveals a notable absence of published data regarding its synthesis, biological activity, or therapeutic applications.[2][3][4][5] This lack of prior art presents a significant opportunity for novelty in the context of new chemical entities and their potential pharmacological applications.
This guide will provide a framework for evaluating the novelty of this compound derivatives by:
-
Proposing a synthetic route based on established benzamide synthesis protocols.
-
Outlining a comprehensive biological evaluation strategy, drawing parallels with known activities of structurally related benzamides.
-
Presenting a comparative analysis to benchmark the potential of these new derivatives against existing alternatives.
-
Establishing a clear rationale for their novelty in the field of drug discovery.
The Benzamide Scaffold: A Foundation of Diverse Bioactivity
Benzamide derivatives have a rich history in drug development, with approved drugs and clinical candidates targeting a range of diseases. Their versatility stems from the ability of the benzamide core to be readily functionalized, allowing for the fine-tuning of physicochemical properties and biological targets. Known biological activities of benzamide derivatives include, but are not limited to:
-
Anticancer Activity: Targeting various mechanisms such as apoptosis induction and inhibition of key signaling pathways.
-
Antimicrobial Activity: Showing efficacy against a spectrum of bacterial and fungal pathogens.
-
Anti-inflammatory Effects: Modulating inflammatory pathways.
-
Anticonvulsant Properties: Acting on the central nervous system.
The novelty of a new benzamide derivative can therefore arise from a unique substitution pattern leading to improved potency, selectivity, or a completely new mechanism of action.
Synthesis of this compound Derivatives: A Proposed Experimental Protocol
The synthesis of the parent compound, this compound, can be conceptually approached through the amidation of the corresponding benzoic acid. A general protocol for the synthesis of this and related derivatives is outlined below.
Experimental Protocol: Synthesis of Substituted Benzamides
This protocol describes a general two-step process for the synthesis of N-methoxy-N-methylbenzamide derivatives from the corresponding benzoic acid.
Step 1: Synthesis of the Acyl Chloride
-
To a solution of 2-bromo-4-chlorobenzoic acid (1 equivalent) in an inert solvent such as toluene, add thionyl chloride (1.2 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-bromo-4-chlorobenzoyl chloride.
Step 2: Amidation
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a base such as triethylamine (2.5 equivalents) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the crude 2-bromo-4-chlorobenzoyl chloride (1 equivalent) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Assessing Biological Activity: A Roadmap for Novelty Determination
Given the lack of specific data for this compound, its novelty will be established through a comprehensive biological evaluation. Based on the known activities of other substituted benzamides, promising avenues for investigation include anticancer and antimicrobial activities.
Anticancer Activity Evaluation
A tiered approach is recommended to assess the potential of these novel derivatives as anticancer agents.
Initial Screening: Cytotoxicity Assays
The first step is to evaluate the general cytotoxicity of the compounds against a panel of cancer cell lines.
| Assay | Principle | Endpoint |
| MTT/MTS Assay | Colorimetric assay measuring metabolic activity, indicative of cell viability. | IC50 (half-maximal inhibitory concentration) |
| Trypan Blue Exclusion | Dye exclusion assay to differentiate viable from non-viable cells. | Percentage of cell viability |
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative (e.g., 0.1 to 100 µM).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
Mechanism of Action Studies
If significant cytotoxicity is observed, further studies can elucidate the mechanism of action.
-
Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific phases.
-
Target-Based Assays: If the compound is designed to inhibit a specific enzyme (e.g., kinases, PARP), in vitro enzymatic assays should be performed.
Antimicrobial Activity Evaluation
The potential of this compound derivatives as antimicrobial agents can be assessed using standard microbiology protocols.
Initial Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Method | Principle | Endpoint |
| Broth Microdilution | Serial dilution of the compound in a liquid growth medium inoculated with the test microorganism. | MIC value (µg/mL) |
| Disk Diffusion | A paper disk impregnated with the compound is placed on an agar plate inoculated with the test microorganism. | Zone of inhibition (mm) |
Detailed Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well plate containing Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity.
Comparative Analysis and Novelty Assessment
The novelty of this compound derivatives will be determined by comparing their performance to existing compounds.
Comparative Data Table (Hypothetical)
| Compound | Structure | Anticancer IC50 (MCF-7, µM) | Antimicrobial MIC (S. aureus, µg/mL) |
| This compound | 2-Br, 4-Cl | To be determined | To be determined |
| Reference Compound A (Known Anticancer Benzamide) | Structure of A | Known value | Not applicable |
| Reference Compound B (Known Antimicrobial Benzamide) | Structure of B | Not applicable | Known value |
The novelty of the 2-bromo-4-chloro substitution pattern on the N-methoxy-N-methylbenzamide core would be established if the determined biological activities are significant and distinct from known benzamides.
Visualizing the Path to Novelty
To conceptualize the assessment process, the following workflow diagram is provided.
Caption: Workflow for assessing the novelty of this compound derivatives.
Conclusion
The absence of published data on this compound and its derivatives presents a compelling opportunity for the discovery of novel therapeutic agents. By systematically synthesizing and evaluating these compounds for anticancer and antimicrobial activities, researchers can establish their novelty. A rigorous comparison with existing benzamide-based compounds will be crucial in defining their unique contribution to the field. The proposed experimental framework in this guide provides a clear path for drug development professionals to explore the untapped potential of this chemical space.
References
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PubMed. (n.d.). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. Retrieved from [Link]
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Suzhou Health Chemicals Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide
For professionals in the vanguard of research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the reaction flask and concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide (CAS No. 1255099-63-8), a substituted benzamide derivative. Our focus is not merely on the procedure, but on the underlying principles that ensure the safety of personnel, the integrity of our research environment, and adherence to regulatory standards.
Section 1: Hazard Assessment & The Precautionary Principle
A thorough review of safety data for this compound reveals a common challenge with novel research chemicals: a lack of comprehensive toxicological data.[1] In such cases, scientific prudence dictates the application of the precautionary principle. We must infer the potential hazards from analogous, structurally related compounds and handle the substance as hazardous chemical waste.[2]
Data from similar substituted benzamides suggest that this class of compounds may present specific risks.[3][4][5] While this information is extrapolated, it forms the basis of our risk assessment and dictates the stringent handling and disposal protocols outlined below.
| Hazard Statement | Description | Common Classification for Analogous Benzamides | Source(s) |
| H315 | Causes skin irritation | Skin Irritation, Category 2 | [3][4][5] |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2 / 2A | [3][4][5] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | [3][4][5] |
| H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4 | [3] |
Given these potential hazards, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be disposed of as regulated hazardous waste.
Section 2: Immediate Safety & Handling Protocols
Before beginning any disposal procedure, ensuring personal and environmental safety is paramount. All handling of the compound and its waste must occur in a controlled environment.
-
Engineering Controls : All operations involving this compound—from weighing to waste consolidation—should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[6]
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.[3] This includes:
-
Eye Protection : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Hand Protection : Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected for integrity before use and disposed of as contaminated solid waste after handling.[1]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splash, consider an impervious apron.[1]
-
-
Spill Management : In the event of a spill, evacuate the immediate area. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[7] Collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
Section 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that begins at the point of generation and ends with its transfer to a licensed waste management facility.
Step 1: Waste Characterization and Segregation
This compound must be classified as Halogenated Organic Waste .[7] This is a critical first step. The presence of both bromine and chlorine atoms on the benzamide structure places it in this specific waste category.
Causality : Halogenated waste streams cannot be mixed with non-halogenated streams. The reason is logistical and environmental: the high-temperature incineration required for destruction produces acidic gases (e.g., HBr, HCl). Disposal facilities use specialized "scrubbers" to neutralize these gases, a process that is more complex and costly than the incineration of non-halogenated waste.[8] Improper segregation complicates disposal and can lead to regulatory non-compliance.
Step 2: Containerization
Select a dedicated, leak-proof waste container.
-
Material Compatibility : High-density polyethylene (HDPE) carboys or other chemically resistant containers are suitable.[2] Ensure the container is in good condition, free from cracks or residues from previous use.
-
Container Integrity : The container must have a secure, screw-top lid to prevent leaks and fugitive emissions.[2] Keep the container closed at all times except when actively adding waste.[9]
-
Fill Volume : Do not fill the container beyond 80-90% of its capacity.[7] This headspace allows for vapor expansion, preventing a dangerous buildup of pressure.
Step 3: Labeling
Proper labeling is a cornerstone of safe waste management. Your institution's EHS department will provide specific guidelines, but all labels must include the following information at a minimum:[7][9]
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and its CAS number: 1255099-63-8
-
An accurate list of all container contents, including any solvents used.
-
The appropriate hazard identification (e.g., GHS pictograms for irritation).[3]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Store the properly labeled waste container in a designated SAA within the laboratory.
-
Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[2][9]
-
Secondary Containment : It is best practice to place the waste container within a larger, chemically compatible secondary container (such as a containment tray) to mitigate the impact of any potential leaks.
-
Storage Limits : Be aware of your jurisdiction's regulations regarding the maximum volume of waste (e.g., 55 gallons) and the maximum accumulation time (e.g., up to 12 months) allowed in an SAA.[9]
Step 5: Arranging for Final Disposal
Once the waste container is nearing its capacity, arrange for its collection.
-
Contact EHS : Follow your institution's specific procedures to request a waste pickup from the EHS department or its designated contractor.[10]
-
Do Not Transport : Laboratory personnel should never transport hazardous waste across public roads.[10] The final transport and disposal must be handled by trained professionals at a licensed hazardous waste management facility.[7]
Section 4: The Disposal Pathway: From Lab to Destruction
The procedural steps outlined above culminate in the safe and permanent destruction of the chemical waste. The mandated disposal method for halogenated organic compounds is high-temperature incineration.[3][7] This process ensures the complete breakdown of the molecule into simpler, less harmful components and is the most environmentally sound option.
The logical workflow for this entire process, from generation to final disposition, is illustrated below.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the potential hazards inferred from analogous structures and adhering to a strict protocol of segregation, containerization, labeling, and EHS-managed disposal, we uphold our commitment to safety and environmental stewardship. This systematic approach transforms a complex regulatory requirement into a clear, manageable workflow, ensuring that the final chapter in the lifecycle of this research chemical is a safe one.
References
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- BenchChem. (2025). Proper Disposal of 2-amino-N-(3-hydroxypropyl)benzamide: A Step-by-Step Guide for Laboratory Professionals.
- Guidechem. (n.d.). This compound.
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- Suzhou Health Chemicals Co., Ltd. (n.d.). This compound.
- Sigma-Aldrich. (2025, August 8). Safety Data Sheet: 2-Bromo-2-methylpropane.
- BLDpharm. (n.d.). 1255099-63-8 | this compound.
- Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-Bromo-4'-methylpropiophenone.
- Synquest Labs. (n.d.). Safety Data Sheet: 4-Fluoro-N-methoxy-N-methylbenzamide.
- ECHEMI. (n.d.). 2-Bromo-4-methoxyphenol SDS, 17332-11-5 Safety Data Sheets.
- Cayman Chemical. (2025, October 21). Safety Data Sheet: 2-Bromo-4'-methylpropiophenone.
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Navigating the Safe Handling of 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide: A Guide for Laboratory Professionals
Hazard Assessment: A Conservative Approach
Given the absence of specific toxicological data for 2-Bromo-4-chloro-N-methoxy-N-methylbenzamide, a thorough risk assessment mandates treating it with a high degree of caution. Based on the hazard profiles of analogous substituted benzamides, we must assume this compound may exhibit the following hazardous properties[1][2][3]:
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.
-
Harmful if Swallowed: Ingestion could be harmful.
These potential hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling compounds of unknown potency. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. Double-gloving is recommended, especially for prolonged handling or larger quantities. | Benzamides can be absorbed through the skin. Double-gloving provides an extra barrier and allows for the safe removal of a potentially contaminated outer glove without exposing the skin[4]. Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected[4]. |
| Eye/Face Protection | Tight-fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation. | Protects against accidental splashes and airborne particles, preventing serious eye irritation or injury[1][5]. The use of a face shield provides a broader area of protection for the entire face. |
| Protective Clothing | A laboratory coat is mandatory. For larger scale operations or when significant dust generation is possible, a disposable coverall is recommended. | Prevents contamination of personal clothing and skin. Impervious materials offer the best protection. All protective clothing should be removed before leaving the laboratory area[6]. |
| Respiratory Protection | A NIOSH-approved respirator is required if work is not performed in a certified chemical fume hood or if dust/aerosols are generated. The type of respirator should be selected based on a formal risk assessment. | Protects against the inhalation of potentially irritating or harmful airborne particles[1][2]. All respirator use must be in accordance with a comprehensive respiratory protection program that includes training, fit-testing, and medical clearance[7]. |
| Footwear | Closed-toe shoes are required in all laboratory settings. | Protects the feet from spills and falling objects. |
Operational Protocols: From Receipt to Disposal
A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Engineering Controls: The Primary Barrier
The most effective way to mitigate exposure is through robust engineering controls.
-
Chemical Fume Hood: All weighing and handling of solid this compound should be conducted within a certified chemical fume hood to contain dust and vapors[5].
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the compound on a tared weigh boat inside the fume hood. Avoid creating dust. Use a spatula to gently transfer the solid.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to minimize splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves[8].
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[5][8].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5][9].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[5][10].
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Collect the material in a sealed container for disposal. Clean the spill area thoroughly[5].
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the hazardous waste through a licensed environmental disposal company. Do not discharge to drains or the environment[5][11]. Follow all federal, state, and local regulations for hazardous waste disposal.
Visualizing the PPE Decision Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Sources
- 1. echemi.com [echemi.com]
- 2. biosynth.com [biosynth.com]
- 3. angenechemical.com [angenechemical.com]
- 4. pppmag.com [pppmag.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. nj.gov [nj.gov]
- 7. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
